MRT-10
説明
特性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330829-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of MRT-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10 is a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo a key therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with Smo, its impact on downstream signaling, and the experimental methodologies used for its characterization.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the seven-transmembrane receptor Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.
This compound: A Smoothened Antagonist
This compound functions as a direct antagonist of the Smoothened receptor. By binding to Smo, this compound prevents its activation, thereby inhibiting the entire downstream Hedgehog signaling cascade. This inhibitory action forms the basis of its potential as an anti-cancer agent.
Molecular Interaction with Smoothened
This compound binds to the Smoothened receptor at the same binding site as Bodipy-cyclopamine, a well-characterized fluorescently labeled Smo antagonist.[1] This competitive binding indicates a direct interaction with a key regulatory site on the Smo receptor. The related acylguanidine compound, MRT-92, has been shown to occupy a deep pocket within the 7-transmembrane (7TM) domain of Smo, suggesting a similar binding mode for this compound.
Inverse Agonist Activity
This compound has been described as an inverse agonist of the Smoothened receptor.[2] In the context of G protein-coupled receptors like Smo, an inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This suggests that this compound not only blocks the action of agonists but also reduces the basal, ligand-independent activity of the Smoothened receptor.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.
| Assay | Cell Line | Parameter | Value (μM) | Reference |
| Hedgehog (Hh) Assays (General) | Various | IC50 | 0.65 | [1] |
| ShhN Signaling Inhibition | Shh-light2 | IC50 | 0.64 | [1] |
| Smo-induced IP Accumulation | HEK293 | IC50 | 2.5 | [1] |
| Bodipy-cyclopamine Binding | Cells expressing mouse Smo | IC50 | 0.5 | [1] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | IC50 | 0.90 | [1] |
Table 1: Summary of IC50 values for this compound in various in vitro assays.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Shh-light2 Reporter Gene Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.
Cell Line: Shh-light2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
Protocol:
-
Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with a low-serum medium (e.g., 0.5% calf serum) containing various concentrations of this compound or vehicle control.
-
Pathway Activation: Induce Hedgehog pathway activation by adding a known agonist, such as Sonic Hedgehog conditioned medium (Shh-N) or a small molecule agonist like SAG (Smoothened Agonist).
-
Incubation: Incubate the cells for 40-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Bodipy-cyclopamine Competitive Binding Assay
This assay determines the ability of a test compound to compete with a fluorescently labeled ligand (Bodipy-cyclopamine) for binding to the Smoothened receptor.
Materials:
-
Cells or cell membranes expressing the Smoothened receptor (e.g., HEK293 cells transiently transfected with a Smo expression vector).
-
Bodipy-cyclopamine (fluorescent ligand).
-
This compound (test compound).
-
Assay buffer.
Protocol:
-
Preparation of Cell Membranes: Homogenize Smo-expressing cells in a suitable buffer and prepare a membrane fraction by ultracentrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature), protected from light.
-
Detection: Measure the fluorescence polarization or fluorescence intensity of the bound Bodipy-cyclopamine using a suitable plate reader. Unbound Bodipy-cyclopamine will have a lower fluorescence polarization value.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that displaces 50% of the bound Bodipy-cyclopamine, is calculated from the resulting competition curve.
Alkaline Phosphatase (AP) Activity Assay for Osteoblast Differentiation
This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.
Cell Line: C3H10T1/2 cells (a mouse mesenchymal stem cell line).
Protocol:
-
Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a suitable density.
-
Induction of Differentiation: Treat the cells with a Smoothened agonist, such as SAG, to induce osteoblast differentiation. Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for an extended period (e.g., 6 days), replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).
-
AP Activity Measurement: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to the cell lysates. The enzyme will convert the substrate into a colored product (p-nitrophenol).
-
Quantification: Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Normalize the AP activity to the total protein concentration in each sample to account for differences in cell number. The IC50 value is determined by plotting the normalized AP activity against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for screening Smoothened antagonists.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for screening Smoothened antagonists like this compound.
Conclusion
This compound is a well-characterized Smoothened antagonist that effectively inhibits the Hedgehog signaling pathway. Its mechanism of action involves direct, competitive binding to the Smoothened receptor, leading to the suppression of downstream signaling and cellular responses such as osteoblast differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and their therapeutic applications in oncology and other diseases.
References
An In-depth Technical Guide to the Hedgehog Signaling Pathway and the Antagonist MRT-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the canonical Hedgehog (Hh) signaling pathway, its mechanism of action, and its inhibition by the small molecule antagonist, MRT-10. It includes detailed diagrams of the pathway, a summary of quantitative data related to this compound's activity, and protocols for key experimental assays used to characterize Hedgehog pathway inhibitors.
The Hedgehog Signaling Pathway: A Core Regulator of Development and Disease
The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and cell differentiation.[1] Dysregulation of this pathway is implicated in various developmental abnormalities and is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma.[1][2] The pathway's activity is tightly controlled, existing in a default "OFF" state and an "ON" state triggered by ligand binding.
Pathway "OFF" State (Ligand-Absent)
In the absence of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched (PTCH1) actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][3] This inhibition prevents SMO from accumulating in the primary cilium, a key organelle for Hh signal transduction.[4] In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This complex facilitates the proteolytic processing of GLI2 and GLI3 into their repressor forms (GliR).[5] These repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.[4][6]
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Hedgehog 'off' state [reactome.org]
- 5. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of MRT-10: A Potent Smoothened Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10, a novel acylthiourea derivative, has emerged as a significant small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Its discovery through a sophisticated virtual screening approach and its potent antagonism of the Smoothened (Smo) receptor have positioned it as a valuable tool for cancer research and potential therapeutic development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological data.
Discovery of this compound: A Virtual Screening Approach
This compound was identified through a carefully designed virtual screening campaign based on a pharmacophoric model of Smoothened (Smo) inhibitors.[1] The Smoothened receptor, a key transducer of the Hedgehog signaling pathway, is a well-established target for anti-cancer drug development due to the pathway's aberrant activation in various malignancies.[1]
The discovery process can be logically outlined as follows:
This virtual screening effort led to the identification of N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide, designated as this compound, as a promising Smo antagonist.[1]
Chemical Synthesis of this compound
This compound is an acylthiourea derivative. The general synthesis of N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ generated acyl isothiocyanate, which is then reacted with a primary amine.
General Synthetic Scheme
Experimental Protocol for Synthesis
Materials:
-
3,4,5-Trimethoxybenzoyl chloride
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
3-Aminobenzanilide
-
Anhydrous acetone
-
Dry glassware
Procedure:
-
Formation of 3,4,5-Trimethoxybenzoyl isothiocyanate: To a stirred solution of 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq). The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1-3 hours to ensure the formation of the acyl isothiocyanate intermediate. The formation of a precipitate (potassium chloride) is observed.
-
Reaction with Amine: To the reaction mixture containing the in-situ generated 3,4,5-trimethoxybenzoyl isothiocyanate, a solution of 3-aminobenzanilide (1.0 eq) in anhydrous acetone is added dropwise.
-
Reaction Completion and Isolation: The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Activity and Mechanism of Action
This compound functions as a potent antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway. By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.
Hedgehog Signaling Pathway and this compound Inhibition
Quantitative Biological Data
The biological activity of this compound has been quantified in several cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a Smo antagonist.
| Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| Gli-Luciferase Reporter Assay | Shh-light II | ShhN | 0.64 | [2] |
| Alkaline Phosphatase (AP) Differentiation Assay | C3H10T1/2 | SAG (0.1 µM) | 0.90 | [2] |
| BODIPY-cyclopamine Binding Assay | HEK293 (mSmo) | - | 0.5 | [2][3] |
| Smo-induced IP Accumulation Assay | HEK293 | - | 2.5 | [2] |
Detailed Experimental Protocols
Shh-light II Gli-Luciferase Reporter Assay
This assay measures the activity of the Gli transcription factor, a downstream effector of the Hh pathway, using a luciferase reporter system in the Shh-light II cell line.
Materials:
-
Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sonic Hedgehog (ShhN) conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-light II cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a constant concentration of ShhN or SAG and varying concentrations of this compound (typically in a serial dilution). Include appropriate controls (vehicle control, agonist-only control).
-
Incubation: Incubate the plate for 40-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
C3H10T1/2 Alkaline Phosphatase (AP) Osteoblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hh pathway activation. Alkaline phosphatase activity is a marker of osteoblast differentiation.
Materials:
-
C3H10T1/2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Smoothened agonist (e.g., SAG)
-
This compound stock solution (in DMSO)
-
Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)
-
96-well tissue culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.
-
Cell Culture: Grow the cells to confluence in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation Induction: Replace the growth medium with differentiation medium (low serum DMEM) containing a fixed concentration of SAG and varying concentrations of this compound.
-
Incubation: Incubate the cells for 5-6 days, changing the medium with fresh compounds every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of the chosen alkaline phosphatase assay kit.
-
AP Activity Measurement: Measure the alkaline phosphatase activity in the cell lysates using a plate reader.
-
Data Analysis: Plot the AP activity against the concentration of this compound to determine the IC50 value.
BODIPY-cyclopamine Binding Assay
This is a competitive binding assay to determine the ability of this compound to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from the Smoothened receptor.
Materials:
-
HEK293 cells transiently or stably expressing mouse Smoothened (mSmo)
-
BODIPY-cyclopamine
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest the mSmo-expressing HEK293 cells.
-
Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 2 hours) at room temperature, protected from light.
-
Washing: Wash the cells to remove unbound BODIPY-cyclopamine.
-
Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value for the displacement of BODIPY-cyclopamine.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors of the Hedgehog signaling pathway. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The detailed biological characterization of this compound confirms its potent and specific antagonism of the Smoothened receptor. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed protocols for its synthesis and biological evaluation. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of Hh pathway-driven cancers.
References
An In-depth Technical Guide to MRT-10: A Potent Antagonist of the Smoothened Receptor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of MRT-10, a small molecule inhibitor of the Smoothened (Smo) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Hedgehog signaling pathway and its role in disease.
Chemical Structure and Physicochemical Properties
This compound is a synthetic acylthiourea derivative identified through virtual screening as a potent antagonist of the Smoothened receptor.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide[1] |
| CAS Number | 330829-30-6[1] |
| Molecular Formula | C₂₄H₂₃N₃O₅S[1] |
| SMILES | O=C(NC(NC2=CC(NC(C3=CC=CC=C3)=O)=CC=C2)=S)C1=CC(OC)=C(OC)C(OC)=C1[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 465.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.3 mg/ml | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors. This inhibitory activity has been demonstrated in various in vitro assays.
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | IC₅₀ | Source |
| ShhN-induced Gli Luciferase Reporter Assay | Shh-light 2 | Inhibition of Gli-dependent luciferase expression | 0.64 μM | [1][3] |
| Bodipy-cyclopamine Binding Assay | HEK293 cells expressing murine Smo | Displacement of Bodipy-cyclopamine | 0.5 μM | [1][3] |
| SAG-induced Alkaline Phosphatase (AP) Activity Assay | C3H10T1/2 cells | Inhibition of osteoblast differentiation | 0.90 μM | [3] |
| Smo-induced IP Accumulation Assay | HEK293 cells | Inhibition of inositol phosphate accumulation | 2.5 μM | [3] |
The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory role of this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ShhN-induced Gli Luciferase Reporter Assay in Shh-light 2 Cells
Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway activation by measuring Gli-dependent luciferase expression.
Materials:
-
Shh-light 2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog N-terminal signaling domain (ShhN) conditioned medium
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed Shh-light 2 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach confluency.
-
Starve the cells for 24 hours in DMEM containing 0.5% FBS.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for 2 hours.
-
Stimulate the cells with ShhN conditioned medium for 40 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Bodipy-cyclopamine Binding Assay in HEK293 Cells
Objective: To determine the ability of this compound to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.
Materials:
-
HEK293 cells transiently expressing murine Smoothened (mSmo)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Bodipy-cyclopamine
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HEK293 cells in a suitable format (e.g., 24-well plate) and transfect them with a plasmid encoding mSmo.
-
Allow the cells to express the receptor for 24-48 hours.
-
Wash the cells with PBS.
-
Incubate the cells with a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM) in the presence of varying concentrations of this compound for 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Quantify the cell-associated fluorescence using a fluorescence microscope or a fluorescence plate reader.
-
Determine the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the this compound concentration.
SAG-induced Alkaline Phosphatase (AP) Activity Assay in C3H10T1/2 Cells
Objective: To assess the effect of this compound on the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.
Materials:
-
C3H10T1/2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Smoothened agonist (SAG)
-
This compound
-
Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)
-
96-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Seed C3H10T1/2 cells in 96-well plates and grow them to confluency.
-
Treat the cells with a fixed concentration of SAG (e.g., 0.1 μM) in the presence of varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for 6 days.
-
Lyse the cells and measure the alkaline phosphatase activity using a colorimetric assay kit according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the IC₅₀ value by plotting the AP activity against the logarithm of the this compound concentration.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for evaluating the inhibitory activity of a compound like this compound on the Hedgehog pathway using a cell-based reporter assay.
Caption: Generalized workflow for a Hedgehog pathway inhibitor assay.
Conclusion
This compound is a well-characterized Smoothened antagonist with potent inhibitory activity in the low micromolar range across multiple cell-based assays. Its defined chemical structure and demonstrated mechanism of action make it a valuable tool for researchers investigating the Hedgehog signaling pathway in both normal physiology and disease states, particularly in the context of oncology. The experimental protocols and data presented in this guide provide a solid foundation for the further study and application of this compound in preclinical research.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. web.stanford.edu [web.stanford.edu]
- 3. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
In Vitro Profile of MRT-10: A Smoothened Antagonist Targeting the Hedgehog Signaling Pathway in Cancer Cell Lines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on MRT-10, a potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound has been identified as an inhibitor of this pathway, and this document summarizes the key quantitative data, experimental methodologies, and the underlying signaling cascade based on publicly available research.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in several in vitro assays, demonstrating its potency as a Smoothened antagonist. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below for easy comparison.
| Assay Type | Cell Line | Description | IC50 (µM) | Reference |
| ShhN-induced Gli Luciferase Reporter | Shh-light2 | Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter. | 0.64 | [1][2] |
| Bodipy-cyclopamine Binding | HEK293 (expressing mouse Smo) | Competitively inhibits the binding of a fluorescent cyclopamine derivative to the Smoothened receptor. | 0.5 | [1] |
| Smo-induced IP Accumulation | HEK293 | Assesses the inhibition of Smoothened-induced inositol phosphate accumulation, an indicator of inverse agonism. | 2.5 | [1][3] |
| SAG-induced Alkaline Phosphatase | C3H10T1/2 | Inhibits the differentiation of mesenchymal stem cells into osteoblasts induced by the Smo agonist SAG. | 0.90 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the descriptions provided in the primary literature.
Cell Culture and Reagents
-
HEK293 Cells: Human Embryonic Kidney 293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments involving mouse Smoothened expression, cells were transiently transfected using appropriate expression vectors.
-
Shh-light2 Cells: These cells, which are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, were maintained in DMEM with 10% FBS, 400 µg/mL G418, and 2 µg/mL puromycin.
-
C3H10T1/2 Cells: A mouse embryonic fibroblast cell line, were cultured in Basal Medium Eagle (BME) supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
ShhN-induced Gli Luciferase Reporter Assay
This assay is designed to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Seeding: Shh-light2 cells were seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound.
-
Pathway Activation: After a short pre-incubation with the compound, Sonic Hedgehog (ShhN) conditioned medium was added to the wells to activate the Hedgehog pathway.
-
Incubation: The plates were incubated for an additional 40 hours to allow for reporter gene expression.[1]
-
Lysis and Luminescence Measurement: Cells were lysed, and both Firefly and Renilla luciferase activities were measured using a luminometer. The ratio of Firefly to Renilla luciferase activity was calculated to normalize for cell viability and transfection efficiency.
Bodipy-cyclopamine Binding Assay
This competitive binding assay measures the ability of a compound to displace a fluorescently labeled cyclopamine analog from the Smoothened receptor.
-
Cell Preparation: HEK293 cells transiently expressing mouse Smoothened were used.
-
Compound Incubation: Cells were incubated with varying concentrations of this compound for 2 hours.[1]
-
Fluorescent Ligand Addition: A constant concentration of Bodipy-cyclopamine (e.g., 5 nM) was added to the wells.
-
Binding and Measurement: After incubation to allow binding to reach equilibrium, the amount of cell-bound fluorescence was quantified using a fluorescence plate reader. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of Bodipy-cyclopamine.
Alkaline Phosphatase (AP) Activity Assay
This assay assesses the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation.
-
Cell Seeding: C3H10T1/2 cells were plated in 96-well plates.
-
Treatment: Cells were treated with the Smoothened agonist SAG (Smoothened Agonist) in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells were incubated for 6 days to allow for differentiation.[1]
-
AP Activity Measurement: After the incubation period, the cells were lysed, and the alkaline phosphatase activity was measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance was read on a spectrophotometer.
Hedgehog Signaling Pathway and Mechanism of this compound Action
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation in adult cells can lead to the formation and proliferation of tumors.[4] The core of this pathway involves the interaction between the Patched (PTCH) receptor and the G protein-coupled receptor, Smoothened (SMO).
In the "off" state, the PTCH receptor inhibits the activity of SMO. When the Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2]
This compound acts as an antagonist of Smoothened. By binding to SMO, this compound prevents its activation, even in the presence of an active Hh signal (i.e., when PTCH is bound by a Hh ligand). This blockade of SMO activity effectively shuts down the entire downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of pro-tumorigenic genes.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MRT-10 (CAS Number 330829-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Identified through virtual screening, this acylthiourea derivative serves as a valuable tool for investigating Hh pathway-dependent processes and holds potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, mechanism of action, in vitro biological activity, and the experimental protocols utilized for its characterization.
Chemical and Physical Properties
This compound, with the CAS number 330829-30-6, is chemically defined as N-[--INVALID-LINK--methyl]-3,4,5-trimethoxybenzamide. Its molecular formula is C24H23N3O5S, corresponding to a molecular weight of 465.52 g/mol .
| Property | Value |
| CAS Number | 330829-30-6 |
| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide |
| Molecular Formula | C24H23N3O5S |
| Molecular Weight | 465.52 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a seven-transmembrane protein crucial for the activation of the Hedgehog signaling cascade. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.
This compound exerts its inhibitory effect by binding to the Smo receptor, preventing its activation.[1] It has been shown to act as an inverse agonist, capable of suppressing the constitutive activity of Smo.[2] Competitive binding assays have demonstrated that this compound binds to the same site on the Smo receptor as Bodipy-cyclopamine, a well-characterized Smo antagonist.
Signaling Pathway Diagram
Figure 1. Simplified Hedgehog signaling pathway and the antagonistic action of this compound on the Smoothened receptor.
In Vitro Biological Activity
The inhibitory activity of this compound on the Hedgehog pathway has been quantified through various cell-based assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency as a Smo antagonist.
| Assay Type | Cell Line | Description | IC50 (µM) |
| ShhN-induced Gli Luciferase Reporter Assay | Shh-light2 | Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter.[2] | 0.64[2] |
| Bodipy-cyclopamine Binding Assay | HEK293 cells expressing mouse Smo | Quantifies the displacement of a fluorescently labeled cyclopamine analog from the Smoothened receptor. | 0.5 |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 cells | Assesses the inhibition of Smoothened agonist (SAG)-induced differentiation of mesenchymal stem cells into osteoblasts. | 0.90 |
| Smo-induced IP Accumulation | HEK293 cells | Measures the inhibition of Smo-mediated inositol phosphate accumulation, a non-transcriptional readout of Smo activation. | 2.5 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the replication and extension of these findings.
ShhN-induced Gli Luciferase Reporter Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Workflow Diagram:
Figure 2. Workflow for the ShhN-induced Gli Luciferase Reporter Assay.
Methodology:
-
Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, the medium is replaced with low-serum medium (e.g., 0.5% FBS).
-
This compound is added to the wells at various concentrations, typically in a serial dilution.
-
Recombinant N-terminal Sonic Hedgehog (ShhN) is added to a final concentration of approximately 3 nM to stimulate the Hh pathway.
-
The plates are incubated for 40 hours at 37°C.
-
-
Data Analysis:
-
Cell lysis buffer is added, followed by the luciferase substrate.
-
Luminescence is measured using a microplate luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Bodipy-cyclopamine Binding Assay
This competitive binding assay determines the ability of this compound to displace a fluorescently labeled cyclopamine derivative from the Smoothened receptor.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding for the mouse or human Smoothened receptor.
-
Assay Procedure:
-
Transfected cells are seeded in a suitable plate format.
-
Cells are incubated with a fixed concentration of Bodipy-cyclopamine (typically 5-10 nM).
-
This compound is added at a range of concentrations.
-
The incubation is carried out for a defined period (e.g., 2-4 hours) at room temperature or 37°C.
-
-
Data Analysis:
-
After incubation, cells are washed to remove unbound ligand.
-
The fluorescence intensity is measured using a fluorescence plate reader or a flow cytometer.
-
The percentage of inhibition of Bodipy-cyclopamine binding is calculated for each concentration of this compound.
-
IC50 values are determined from the resulting dose-response curve.
-
SAG-induced Alkaline Phosphatase Activity Assay
This assay assesses the functional consequence of Smoothened inhibition by measuring the differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh signaling.
Methodology:
-
Cell Culture: C3H10T1/2 cells, a mouse embryonic fibroblast cell line with multipotent differentiation potential, are used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with differentiation medium.
-
This compound is added at various concentrations.
-
Smoothened agonist (SAG), typically at a concentration of 100 nM, is added to induce osteoblast differentiation.
-
The cells are incubated for an extended period, usually 4-6 days, with medium changes as required.
-
-
Data Analysis:
-
Alkaline phosphatase activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).
-
The absorbance or fluorescence is read on a plate reader.
-
IC50 values are calculated from the dose-response curve of alkaline phosphatase activity versus this compound concentration.
-
Synthesis
The synthesis of this compound involves the reaction of 3-benzoylaminophenyl isothiocyanate with 3,4,5-trimethoxybenzamide. The isothiocyanate intermediate can be prepared from 3-amino-N-phenylbenzamide.
Synthesis Workflow Diagram:
Figure 3. A potential synthetic workflow for this compound.
General Procedure: A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature. However, a general approach based on the synthesis of similar acylthiourea derivatives can be outlined:
-
Preparation of 3-Benzoylaminophenyl isothiocyanate: 3-Amino-N-phenylbenzamide is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the isothiocyanate intermediate.
-
Coupling Reaction: The 3-benzoylaminophenyl isothiocyanate is then reacted with 3,4,5-trimethoxybenzamide in an appropriate solvent, such as acetonitrile or DMF, often with gentle heating, to afford the final product, this compound.
-
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.
In Vivo and Pharmacokinetic Data
To date, there is limited publicly available information regarding the in vivo efficacy and pharmacokinetic profile of this compound. Further studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic potential in animal models of Hedgehog pathway-driven diseases, such as certain types of cancer.
Conclusion
This compound is a well-characterized in vitro tool for the study of the Hedgehog signaling pathway. Its potent and selective antagonism of the Smoothened receptor makes it a valuable compound for researchers investigating the physiological and pathological roles of Hh signaling. While its in vivo properties remain to be fully elucidated, the detailed in vitro characterization and the availability of robust assay protocols provide a solid foundation for future preclinical and translational research. Drug development professionals may find this compound to be a useful reference compound and a starting point for the design of novel Smoothened inhibitors with improved pharmacological profiles.
References
The Role of Adagrasib (MRTX849) in Oncology Research: A Technical Guide
An In-depth Technical Guide on the Core Aspects of Adagrasib for Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The initial request for information on "MRT-10" did not yield specific results for a molecule with that designation in public oncology research databases. However, extensive research suggests a high probability of a misnomer, with the intended subject being a compound from Mirati Therapeutics' pipeline, likely MRTX849 (adagrasib), given the "MRT" prefix and its significant role in recent oncology developments. This guide focuses on MRTX849, a potent and selective inhibitor of KRAS G12C, and its pivotal role in oncology, including data from the notable KRYSTAL clinical trials.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric regulatory sites. The discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant protein marked a turning point in KRAS-targeted therapy. Adagrasib (MRTX849) is a potent, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutation.[1][2] This mutation is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers (CRC), and at lower frequencies in other solid tumors.[3] Adagrasib has demonstrated significant clinical activity, leading to its accelerated approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4]
Mechanism of Action
Adagrasib functions as a covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell growth, proliferation, and survival through the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state.
Adagrasib selectively targets the cysteine residue of the G12C mutant. It irreversibly binds to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1] This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[2][5] Preclinical studies have shown that adagrasib has over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[6][7]
Preclinical Data
In Vitro Studies
Adagrasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines. In vitro assays have confirmed its ability to covalently modify KRAS G12C and inhibit downstream signaling.
Table 1: In Vitro Activity of Adagrasib in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (2D Culture) | IC50 (3D Culture) | Reference |
| NCI-H358 | NSCLC | 10 - 55.5 nM | 0.2 - 1042 nM | [2][8][9] |
| MIA PaCa-2 | Pancreatic | 10 - 973 nM | 0.2 - 1042 nM | [2][9] |
| SW1573 | NSCLC | 12.5 nM | Not Reported | [10] |
| H23 | NSCLC | 4.7 nM | Not Reported | [10] |
In Vivo Studies
In vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have shown significant anti-tumor activity of adagrasib.
Table 2: In Vivo Efficacy of Adagrasib in Xenograft Models
| Model Type | Cancer Type | Dose & Schedule | Outcome | Reference |
| CDX (H358) | NSCLC | 10, 30, 100 mg/kg, QD | Dose-dependent tumor regression | [5][11] |
| CDX (MIA PaCa-2) | Pancreatic | 30, 100 mg/kg, QD | Complete tumor response in some animals | [12] |
| PDX (Multiple) | Various | 100 mg/kg, QD | Tumor regression in 17 of 26 models (65%) | [5][9][12] |
| Syngeneic (CT26) | Colorectal | 100 mg/kg, QD | Tumor regression and enhanced anti-tumor immunity | [13][14] |
Adagrasib has also demonstrated the ability to penetrate the central nervous system (CNS) in preclinical models, leading to tumor regression in brain metastases models.[4][15] Furthermore, studies in syngeneic mouse models have shown that adagrasib can recondition the tumor immune microenvironment by decreasing immunosuppressive cells and increasing effector T cells, suggesting a potential for combination therapy with checkpoint inhibitors.[13][14]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of adagrasib on the viability of cancer cell lines.
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cell lines in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Drug Treatment: Prepare serial dilutions of adagrasib in culture medium. Add the drug dilutions to the wells. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 hours (for 2D cultures) or up to 12 days (for 3D spheroid cultures).[2][16]
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11][17][18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17][18]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the adagrasib concentration.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK) following adagrasib treatment.
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with various concentrations of adagrasib for specified time points (e.g., 1 to 72 hours).[5][12] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of adagrasib in mouse xenograft models.
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., NCI-H358, 1x10^6 cells) mixed with Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice).[1][14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer adagrasib or vehicle control orally (gavage) at the desired dose and schedule (e.g., 100 mg/kg, once daily).[1][19]
-
Efficacy Assessment: Continue to measure tumor volumes and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Clinical Studies
The clinical development of adagrasib has been primarily evaluated in the KRYSTAL series of trials.
KRYSTAL-1: A Pivotal Phase 1/2 Study
The KRYSTAL-1 trial (NCT03785249) is a multi-cohort study that assessed the safety and efficacy of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[5][13]
Table 3: Key Efficacy Data from the KRYSTAL-1 Trial (NSCLC Cohort)
| Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 42.9% | [20] |
| Disease Control Rate (DCR) | 96% | [14] |
| Median Duration of Response (DOR) | 8.5 months | [20] |
| Median Progression-Free Survival (PFS) | 6.5 months | [20] |
| Median Overall Survival (OS) | 12.6 months | [20] |
The recommended Phase 2 dose was established at 600 mg orally twice daily.[6] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue.[1]
KRYSTAL-10: A Phase 3 Confirmatory Trial in Colorectal Cancer
The KRYSTAL-10 trial (NCT04793958) is a randomized, open-label, Phase 3 study comparing the efficacy of adagrasib in combination with cetuximab versus standard chemotherapy in patients with advanced colorectal cancer with a KRAS G12C mutation who have progressed on first-line therapy.[10][17][18] Preclinical data suggested that combining a KRAS G12C inhibitor with an EGFR inhibitor like cetuximab could overcome adaptive resistance mechanisms.[21]
Conclusion
Adagrasib (MRTX849) has emerged as a groundbreaking targeted therapy for patients with KRAS G12C-mutated cancers, a population with historically limited treatment options. Its mechanism of action, involving the irreversible inhibition of the mutant KRAS protein, has been extensively validated in preclinical models. The robust clinical activity observed in the KRYSTAL trials has established adagrasib as a new standard of care in the second-line treatment of KRAS G12C-mutated NSCLC. Ongoing research, including the KRYSTAL-10 trial and studies exploring combinations with other targeted agents and immunotherapies, will further define the role of adagrasib in the evolving landscape of precision oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Testing for KRAS G12C | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scribd.com [scribd.com]
- 21. dovepress.com [dovepress.com]
Preliminary Efficacy of MRT-10: A Technical Overview for Drug Development Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This technical guide provides a comprehensive analysis of the preclinical efficacy of MRT-10, a novel small molecule antagonist of the Smoothened (Smo) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hedgehog (Hh) pathway inhibitors. All available data for this compound is from preclinical in vitro studies. There is no evidence of in vivo studies or human clinical trials for this compound.
Executive Summary
This compound is an acylthiourea-based antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making Smo an attractive target for anticancer therapies. Preclinical data demonstrate that this compound effectively inhibits Hh signaling in various in vitro assays, with IC50 values in the micromolar range. While this compound itself has not progressed to in vivo or clinical studies, it has served as a scaffold for the development of more potent analogs with nanomolar activity. This document summarizes the quantitative efficacy data for this compound, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and the experimental workflow.
Quantitative Data Presentation
The in vitro efficacy of this compound has been characterized across multiple cell-based assays. The following table summarizes the key quantitative data from published preclinical studies.
| Assay Type | Cell Line | Parameter Measured | IC50 Value (µM) | Reference |
| Hedgehog Signaling Inhibition | Shh-light2 | ShhN-induced Gli luciferase reporter activity | 0.64 | [2] |
| Smoothened Binding | HEK293 cells expressing mouse Smo | Inhibition of Bodipy-cyclopamine binding | 0.5 | [2] |
| SAG-Induced Differentiation | C3H10T1/2 cells | Inhibition of alkaline phosphatase activity | 0.90 | [2] |
| Smo-Induced IP Accumulation | HEK293 cells | Inhibition of inositol phosphate accumulation | 2.5 | [2] |
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound functions as an antagonist of the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (Smo). This allows Smo to translocate to the primary cilium and initiate a signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors. GLI transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation. This compound binds to the Smo receptor, preventing its activation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands or activating mutations in PTCH1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on the descriptions provided in the referenced literature.[2]
Shh-light2 Luciferase Reporter Assay
This assay is used to quantify the inhibition of Hedgehog signaling.
-
Cell Culture: Shh-light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in appropriate media.
-
Treatment: Cells are plated in 96-well plates and treated with varying concentrations of this compound.
-
Stimulation: After a pre-incubation period with this compound, the cells are stimulated with a conditioned medium containing Sonic Hedgehog N-terminal fragment (ShhN) to activate the Hh pathway.
-
Lysis and Luminescence Measurement: Following an incubation period (e.g., 40 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.
Bodipy-Cyclopamine Binding Assay
This competitive binding assay determines the ability of this compound to displace a fluorescently labeled Smo antagonist.
-
Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding for mouse Smoothened.
-
Binding Reaction: Transfected cells are incubated with a fixed concentration of Bodipy-cyclopamine (a fluorescent derivative of the Smo antagonist cyclopamine) and varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Washing: The cells are washed to remove unbound ligands.
-
Fluorescence Measurement: The amount of bound Bodipy-cyclopamine is quantified by measuring the fluorescence of the cell lysate.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of Bodipy-cyclopamine binding against the concentration of this compound.
C3H10T1/2 Osteoblast Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.
-
Cell Culture: C3H10T1/2 mesenchymal stem cells are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Stimulation: Differentiation is induced by treating the cells with a Smo agonist, such as SAG (Smoothened Agonist).
-
Alkaline Phosphatase Activity Measurement: After a prolonged incubation period (e.g., 6 days) to allow for differentiation, the cells are lysed, and the activity of alkaline phosphatase (a marker of osteoblast differentiation) is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of alkaline phosphatase activity versus this compound concentration.
Experimental Workflow Visualization
The general workflow for evaluating the in vitro efficacy of a Smoothened antagonist like this compound is depicted below.
Discussion and Future Directions
The preclinical data for this compound establish its role as a micromolar antagonist of the Smoothened receptor. Its ability to inhibit Hh signaling across multiple orthogonal assays validates its mechanism of action. However, the lack of in vivo efficacy data and the absence of any reported clinical trials for this compound suggest that it may have served as a lead compound for further optimization. Indeed, subsequent research has focused on acylguanidine and acylurea derivatives of the this compound scaffold, which have demonstrated improved potency in the nanomolar range.[3][4] Future research in this area should focus on the in vivo characterization of these more potent analogs, including pharmacokinetic and pharmacodynamic studies, as well as efficacy in relevant animal models of cancer. A comprehensive preclinical data package for these second-generation compounds will be necessary to justify their advancement into clinical development.
It is important to note that some search results for "this compound" refer to a proposed Metro Rail Transit line and not the small molecule inhibitor.[5][6] Researchers should be mindful of this when searching for information on this compound.
References
Methodological & Application
Application Notes and Protocols for MRT-10 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound binds to the Smo receptor, inhibiting its function and subsequently blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on the Hedgehog pathway and on cancer cell viability.
Mechanism of Action
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound acts as an antagonist of Smo, binding to the receptor and preventing its activation, even in the presence of an Hh ligand or activating mutations in Ptch.[1] This blockade of Smo activity leads to the suppression of the entire downstream Hh pathway.
Data Presentation
The following table summarizes the reported in vitro activity of this compound in various cell-based assays. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Shh-light2 | ShhN-induced Gli Luciferase Reporter | IC50 | 0.64 | [1] |
| HEK293 | Smo-induced IP Accumulation | IC50 | 2.5 | [1] |
| Cells expressing mouse Smo | Bodipy-cyclopamine Binding | IC50 | 0.5 | [1] |
| C3H10T1/2 | SAG-induced Alkaline Phosphatase Activity | IC50 | 0.90 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product information, this compound is typically stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[1]
-
To prepare a 10 mM stock solution, calculate the required amount of this compound powder based on its molecular weight.
-
Dissolve the this compound powder in an appropriate volume of DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve the calculated amount of this compound in 1 ml of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in experiments.
Gli-Luciferase Reporter Assay
This assay measures the activity of the Gli transcription factor, a key downstream effector of the Hedgehog pathway. A reporter construct containing a Gli-responsive element driving the expression of luciferase is used. Inhibition of the Hh pathway by this compound will result in a decrease in luciferase activity.
Materials:
-
Shh-light2 cells (or other suitable Gli-luciferase reporter cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare the pathway activator (e.g., Shh conditioned medium or SAG at its EC50 concentration).
-
Remove the growth medium from the cells and replace it with medium containing the pathway activator and the various concentrations of this compound. Include appropriate controls:
-
Untreated cells (basal activity)
-
Cells treated with the activator only (maximum stimulation)
-
Cells treated with the vehicle (DMSO) and the activator
-
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
Luciferase Assay:
-
Following incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-reporter system.
-
Calculate the percentage of inhibition for each this compound concentration relative to the activator-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells
C3H10T1/2 cells are mesenchymal stem cells that differentiate into osteoblasts in response to Hedgehog pathway activation. This differentiation is accompanied by an increase in alkaline phosphatase (AP) activity, which can be measured colorimetrically or luminescently.
Materials:
-
C3H10T1/2 cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Smoothened agonist (e.g., SAG)
-
This compound stock solution
-
96-well tissue culture plates
-
Alkaline phosphatase assay kit (colorimetric or luminescent)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed C3H10T1/2 cells into a 96-well plate and grow them to confluence.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in low-serum medium (e.g., 0.5% FBS).
-
Prepare the Smoothened agonist SAG at its EC50 concentration in low-serum medium.
-
Remove the growth medium and replace it with the low-serum medium containing SAG and the various concentrations of this compound. Include appropriate controls as described in the luciferase assay protocol.
-
-
Incubation: Incubate the cells for 3-6 days, with a medium change containing fresh compounds every 2-3 days.
-
Alkaline Phosphatase Assay:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and perform the AP assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Calculate the percentage of inhibition of AP activity for each this compound concentration relative to the SAG-only control.
-
Determine the IC50 value as described for the luciferase assay.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells, particularly those with a known dependence on the Hedgehog signaling pathway for their growth and survival.
Materials:
-
Cancer cell line of interest (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines)
-
Cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density.
-
Cell Treatment:
-
Allow the cells to attach and resume growth overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a period of 24 to 72 hours, or longer, depending on the cell line's doubling time and the expected kinetics of the compound's effect.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable tool for investigating the role of the Hedgehog signaling pathway in various biological processes and for exploring its therapeutic potential in diseases such as cancer. The protocols provided here offer a framework for conducting cell-based assays with this compound. It is important to note that optimal experimental conditions, including cell density, compound concentrations, and incubation times, may need to be determined empirically for each specific cell line and experimental setup.
References
Application Notes and Protocols for MRT-10 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10 is a small molecule inhibitor targeting the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention. This compound, an acylthiourea derivative, has demonstrated potent antagonist activity in in vitro assays by binding to the Smo receptor and inhibiting downstream signaling.[2][3] While specific in vivo dosage and administration data for this compound in mouse models are not publicly available, this document provides a comprehensive overview of its in vitro activity and presents a representative in vivo protocol based on a closely related acylguanidine compound, offering a valuable resource for researchers designing preclinical studies with similar Smoothened antagonists.
Introduction to this compound
This compound is a Smoothened (Smo) receptor antagonist that inhibits Sonic Hedgehog (Shh)-induced Gli luciferase reporter activity. It functions as an inverse agonist, effectively suppressing the Hedgehog signaling pathway.[1] The compound has an acylthiourea scaffold and has been instrumental in the development of more potent derivatives, including acylguanidines.[3] Its mechanism of action involves binding to the Smoothened receptor, thereby preventing the downstream activation of Gli transcription factors which are responsible for the expression of Hh target genes involved in cell proliferation and survival.
In Vitro Activity of this compound
This compound has been characterized in several cell-based assays, demonstrating its inhibitory effect on the Hedgehog pathway.
| Assay Type | Cell Line | IC50 Value | Reference |
| ShhN-induced Gli Luciferase Reporter Activity | Shh-light 2 | 0.64 µM | [4] |
| Bodipy-cyclopamine Binding | Cells expressing mouse Smo | 0.5 µM | [2] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | 0.90 µM | [2] |
| Smo-induced IP Accumulation | HEK293 | 2.5 µM | [2] |
Hedgehog Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (Smo), leading to the processing of Gli transcription factors into their repressor forms (GliR). In the "ON" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH relieves the inhibition of Smo, allowing it to activate the full-length Gli proteins (GliA), which then translocate to the nucleus and activate target gene expression. This compound acts by directly antagonizing Smo, thereby keeping the pathway in the "OFF" state even in the presence of Hh ligands.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Representative In Vivo Protocol: Acylguanidine "Compound 5" in a Xenograft Mouse Model
Disclaimer: The following protocol is based on a study of an acylguanidine derivative of this compound, referred to as "compound 5", and is provided as a representative example.[2] Researchers should perform dose-finding and toxicity studies for this compound specifically before commencing efficacy trials.
Experimental Objective
To evaluate the in vivo anti-tumor efficacy of a Smoothened antagonist in a colon carcinoma xenograft mouse model.
Materials
-
Animal Model: Athymic nude mice (e.g., BALB/c nude)
-
Cell Line: Human colon carcinoma cell line (e.g., LS180)
-
Test Compound: Acylguanidine "compound 5" (or this compound)
-
Vehicle: Appropriate vehicle for oral administration (to be determined based on compound solubility and stability)
-
Anesthesia: Isoflurane or other suitable anesthetic
-
Calipers: For tumor measurement
Experimental Workflow
Caption: Experimental workflow for a xenograft mouse model study.
Protocol
-
Cell Culture and Implantation:
-
Culture human colon carcinoma cells (e.g., LS180) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to a treatment group and a vehicle control group.
-
-
Compound Administration:
-
Treatment Group: Administer the test compound (e.g., "compound 5" at 50 mg/kg) orally (p.o.) three times a week.[2]
-
Control Group: Administer the corresponding vehicle on the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined size (e.g., >1500 mm³) or if there are signs of significant morbidity.
-
At the endpoint, excise and weigh the tumors.
-
Perform statistical analysis to compare tumor growth inhibition and body weight changes between the treatment and control groups.
-
In Vivo Study Parameters for "Compound 5"
| Parameter | Details | Reference |
| Animal Model | Xenograft mouse model | [2] |
| Cancer Type | Colon carcinoma | [2] |
| Compound | Acylguanidine "compound 5" | [2] |
| Dosage | 50 mg/kg | [2] |
| Administration Route | Oral (p.o.) | [2] |
| Frequency | Thrice weekly | [2] |
| Outcome | Significant tumor growth inhibition | [2] |
Conclusion
References
Application Notes and Protocols for MRT-10: A Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target.[1][2] this compound exerts its inhibitory effect by binding to the Smoothened receptor, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors. These application notes provide a comprehensive protocol for the dissolution of this compound for in vitro experiments, along with methodologies for key assays to evaluate its biological activity.
Physicochemical Properties and Storage
A summary of the essential quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C24H23N3O4S | [3] |
| Molecular Weight | 465.52 g/mol | [3] |
| Solubility in DMSO | ≥ 40 mg/mL (≥ 85.93 mM) | [3] |
| Recommended Stock Concentration | 10 mM | [1] |
| Appearance | Crystalline solid | N/A |
| Storage of Solid | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (accurate to 0.01 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 465.52 g/mol / 1000 = 4.6552 mg
-
-
Weigh this compound powder: Carefully weigh out approximately 4.66 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube or vial containing the this compound powder.
-
Dissolve the compound: Securely cap the tube or vial and vortex the solution until the this compound powder is completely dissolved. A brief sonication may be used to facilitate dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Workflow for Preparing this compound Stock Solution
References
Applications of MRT-10 in Developmental Biology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MRT-10 is a potent and specific small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamental to embryonic development, playing critical roles in the patterning of the neural tube, limbs, craniofacial structures, and numerous other organs. Dysregulation of Hh signaling is associated with a range of developmental abnormalities and cancers. As a SMO antagonist, this compound and its more potent derivative, MRT-92, offer researchers a powerful tool to investigate the precise roles of Hh signaling in normal and pathological development. By selectively inhibiting this pathway, researchers can elucidate the molecular mechanisms underlying various developmental processes.
This document provides detailed application notes and protocols for the use of this compound and analogous SMO inhibitors in developmental biology research.
Mechanism of Action
This compound functions by binding to the seven-transmembrane domain of the SMO receptor, preventing its ciliary localization and subsequent activation of the downstream signaling cascade. This leads to the inhibition of GLI transcription factor activation and the suppression of Hh target gene expression. A derivative of this compound, known as MRT-92, has been shown to be a particularly potent antagonist with subnanomolar activity.[3][4]
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and regulate the expression of target genes that control cell fate, proliferation, and differentiation. This compound, by antagonizing SMO, effectively blocks this entire downstream cascade.
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other SMO inhibitors on developmental processes.
Table 1: In Vitro Activity of MRT-92 (a potent this compound derivative)
| Cell Line/Assay | Endpoint | IC50 (nM) | Reference |
| Rat Cerebellar Granule Precursors | SAG-induced Proliferation | 0.4 | [3][4] |
| C3H10T1/2 cells | SAG-induced Differentiation | Subnanomolar | [5] |
Table 2: Developmental Effects of Cyclopamine in Chick Embryos
| Treatment Concentration | Developmental Stage | Observed Phenotype | Incidence | Reference |
| 0.025 µM | Stage 4+ | Partial fusion of optic evaginations | 15% | [5] |
| 0.5 µM | Stage 4+ | Optic vesicle fusion to cyclopia, elongated forebrain | 35% | [5] |
| 2.5 µM | Stage 5 or 6 | High proportion of cyclopic embryos | Not specified | [5] |
| 25 µM | 7-somite stage (8 hr treatment) | Reduced Ptch1 expression in somites | Not specified | [2] |
| 100 µM | 7-somite stage (8 hr treatment) | Major reduction in Ptch1 in notochord and ventral neural tube | Not specified | [2] |
Table 3: Teratogenic Effects of Vismodegib in Rats (Oral Gavage on Gestation Days 6-17)
| Dose (mg/kg/day) | Maternal Exposure (AUC0-24h) | Key Malformations Observed | Incidence of Embryolethality | Reference |
| 10 | ~15% of human therapeutic exposure | Absent/fused digits, craniofacial abnormalities, anorectal defects | Not specified | [1] |
| ≥60 | Not specified | - | 100% | [1] |
Table 4: Developmental Toxicity of Sonidegib in Rabbits
| Dose (mg/kg/day) | Observed Effects |
| ≥ 5 | Abortion, complete resorption of fetuses, or severe malformations |
| Below limit of detection (maternal exposure) | Skeletal variations |
Experimental Protocols
Protocol 1: Inhibition of Hedgehog Signaling in Chick Embryo Culture
This protocol is adapted from studies using cyclopamine to induce developmental defects in chick embryos and can be used as a starting point for this compound.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (or other SMO inhibitor) stock solution in DMSO
-
Culture medium (e.g., Pannett-Compton saline)
-
Petri dishes
-
Incubator at 38°C
Procedure:
-
Incubate fertilized eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 4 to 10).
-
Prepare a working solution of this compound in the culture medium. A dose-response curve should be established, with concentrations ranging from nanomolar to micromolar, based on the known IC50 of the compound. For cyclopamine, effective concentrations range from 0.025 µM to 100 µM depending on the desired effect.[2][5]
-
Window the eggs and carefully remove the embryos, placing them in a Petri dish with the prepared culture medium containing this compound.
-
Culture the embryos for the desired period (e.g., 8-48 hours) in a humidified incubator at 38°C.
-
At the end of the culture period, fix the embryos in 4% paraformaldehyde.
-
Analyze the embryos for morphological defects (e.g., cyclopia, neural tube defects, limb abnormalities) using a dissecting microscope.
-
For molecular analysis, perform whole-mount in situ hybridization for Hh target genes like Ptch1 and Gli1 to confirm pathway inhibition.
Caption: Workflow for treating chick embryos with this compound.
Protocol 2: Induction of Teratogenesis in Rodent Models
This protocol is based on studies using vismodegib and sonidegib in pregnant rats and rabbits and can be adapted for this compound to study its teratogenic potential.
Materials:
-
Time-mated pregnant rodents (e.g., Sprague-Dawley rats)
-
This compound (or other SMO inhibitor)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
House time-mated female rodents under standard laboratory conditions. The day a vaginal plug is observed is designated as gestation day (GD) 0.
-
Prepare a formulation of this compound in the vehicle at the desired concentrations. Doses for vismodegib in rats ranged from 10 to 60 mg/kg/day.[1]
-
Administer this compound or vehicle to the pregnant dams daily by oral gavage during the period of major organogenesis (e.g., GD 6 to 17 for rats).
-
Monitor the dams daily for clinical signs of toxicity.
-
On a specific gestation day (e.g., GD 20), euthanize the dams and collect the fetuses.
-
Examine the fetuses for external, visceral, and skeletal malformations.
-
Quantitative data to collect includes the number of resorptions, fetal viability, fetal body weight, and the incidence and type of malformations.
Caption: Workflow for assessing the teratogenicity of this compound in rodents.
Conclusion
This compound and its analogs are invaluable tools for dissecting the intricate roles of the Hedgehog signaling pathway in developmental biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the consequences of Hh pathway inhibition during embryogenesis. Due to the potent teratogenic effects of SMO inhibitors, appropriate safety precautions should be taken when handling these compounds. Researchers should establish optimal concentrations and treatment windows for this compound in their specific model systems.
References
- 1. Embryofetal development study of vismodegib, a hedgehog pathway inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling Regulates Size of the Dorsal Aortae and Density of the Plexus During Avian Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrested Development: The Effect of Cyclopamine on Chick Development [lakeforest.edu]
- 4. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NODAL and SHH dose-dependent double inhibition promotes an HPE-like phenotype in chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smoothened Receptor Binding Using MRT-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRT-10, a potent Smoothened (Smo) receptor antagonist, in studying the Hedgehog (Hh) signaling pathway. The protocols detailed below are intended for researchers in cell biology, pharmacology, and cancer biology, as well as professionals in drug discovery and development.
Introduction to Smoothened and this compound
The Smoothened (Smo) receptor is a class F G protein-coupled receptor (GPCR) that plays a pivotal role in the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development and for adult tissue homeostasis.[2][3] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[2][3]
This compound is a small molecule antagonist of the Smoothened receptor, belonging to the acylthiourea class of compounds.[4] It effectively inhibits Hh signaling by binding to the Smo receptor, making it a valuable tool for investigating the receptor's function and for screening potential therapeutic agents.[4][5] this compound has been shown to bind at the same site as Bodipy-cyclopamine.[5]
Quantitative Data: this compound Activity
The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key potency values for this compound and a related, more potent acylguanidine derivative, MRT-92.
| Compound | Assay Type | Cell Line/System | Stimulus | Readout | IC50 / Kd | Reference |
| This compound | Hedgehog Signaling Assay | - | - | - | 0.65 µM | |
| This compound | Bodipy-cyclopamine Competition Binding | HEK293 cells expressing mouse Smo | 5 nM Bodipy-cyclopamine | Bodipy-cyclopamine binding | 0.5 µM | [5] |
| This compound | ShhN Signaling Assay | Shh-light2 cells | ShhN | Luciferase Reporter | 0.64 µM | [5][6] |
| This compound | Smo-induced IP Accumulation | HEK293 cells | - | Inositol Phosphate Accumulation | 2.5 µM | [5] |
| This compound | SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 cells | 0.1 µM SAG | Alkaline Phosphatase Activity | 0.90 µM | [5] |
| MRT-92 | Radioligand Binding | HEK-hSmo cell membranes | - | [3H]MRT-92 binding | 0.3 nM (Kd) | [7] |
| MRT-92 | SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 cells | SAG | Alkaline Phosphatase Activity | 5.6 nM | [4] |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptc) receptor. In the absence of a ligand, Ptc inhibits the activity of Smo.[2][3] Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium (in vertebrates) and become active.[2][4] Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of target genes.[2][3]
References
- 1. Smoothened - Wikipedia [en.wikipedia.org]
- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Smoothened Regulation in Hedgehog Signaling [mdpi.com]
- 4. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
MRT-10: A Potent Tool for Investigating Hedgehog Pathway Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. MRT-10 is a small molecule antagonist of Smoothened (Smo), a pivotal seven-transmembrane receptor in the Hh pathway. By binding to the Smo receptor, this compound effectively blocks downstream signaling, leading to the inhibition of Gli-mediated transcription and the suppression of Hh target gene expression. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in in vitro assays to study Hedgehog pathway inhibition.
Data Presentation
The inhibitory activity of this compound has been quantified across a range of in vitro assays, demonstrating its potency and specificity as a Hedgehog pathway inhibitor. The following table summarizes the key quantitative data for this compound.
| Assay Type | Cell Line | Parameter | Value (IC50) | Reference |
| Hedgehog (Hh) Assays | Various | Inhibition of Hh pathway | 0.65 µM | [1] |
| Smo-induced IP Accumulation | HEK293 | Inhibition of Smo activity | 2.5 µM | [1] |
| Bodipy-cyclopamine Binding | Mouse Smo-expressing cells | Competitive binding to Smo | 0.5 µM | [1] |
| ShhN Signaling | Shh-light2 | Inhibition of Gli-luciferase activity | 0.64 µM | [1][2] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | Inhibition of osteoblast differentiation | 0.90 µM | [1] |
Signaling and Experimental Diagrams
To visually represent the mechanism of action and experimental workflows, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.
Gli-Luciferase Reporter Assay in Shh-light2 Cells
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a Gli-responsive luciferase reporter. Shh-light2 cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase vector for normalization.[3]
Materials:
-
Shh-light2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-light2 cells in a 96-well white, clear-bottom plate at a density of 4 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The following day, gently aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS). Incubate for 4-6 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the this compound dilutions to the wells.
-
Induce Hedgehog pathway activation by adding Shh conditioned medium (e.g., 1:10 dilution) or a specific concentration of SAG (e.g., 100 nM).[5][6]
-
Include appropriate controls: vehicle control (DMSO), positive control (Shh or SAG alone), and negative control (no treatment).
-
-
Incubation: Incubate the plate for 40-48 hours at 37°C in a 5% CO2 incubator.[1][6]
-
Luciferase Assay:
-
Remove the medium from the wells and lyse the cells using 25 µL/well of Passive Lysis Buffer (Promega).
-
Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System to measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells
This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation. Alkaline phosphatase is an early marker of osteoblast differentiation.
Materials:
-
C3H10T1/2 cells
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
This compound
-
Smoothened agonist (e.g., SAG)
-
Alkaline Phosphatase Assay Kit (colorimetric or fluorometric)
-
96-well tissue culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5,000 cells/well in DMEM with 10% FBS and allow them to grow to confluency (typically 36-48 hours).[7]
-
Induction of Differentiation:
-
Once confluent, switch the medium to DMEM containing 0.5% calf serum.[7]
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the this compound dilutions to the wells.
-
Induce differentiation by adding a fixed concentration of SAG (e.g., 0.1 µM).[1]
-
Include appropriate controls: vehicle control, SAG alone, and no treatment.
-
-
Incubation: Incubate the cells for 3-6 days, changing the medium with fresh treatments every 2-3 days.[1][6]
-
Alkaline Phosphatase Assay:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells according to the protocol provided with the Alkaline Phosphatase Assay Kit.
-
Measure the alkaline phosphatase activity using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the alkaline phosphatase activity against the log concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis.
-
Competitive Binding Assay for Smoothened
This assay determines the ability of this compound to compete with a fluorescently labeled ligand, such as Bodipy-cyclopamine, for binding to the Smoothened receptor.
Materials:
-
Cells expressing the Smoothened receptor (e.g., HEK293 cells transiently or stably expressing Smo)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Bodipy-cyclopamine (fluorescent ligand)
-
Unlabeled competitor (e.g., cyclopamine) for determining non-specific binding
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells expressing the Smoothened receptor and resuspend them in assay buffer at a determined concentration.
-
-
Competition Binding:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add a fixed, low concentration of Bodipy-cyclopamine to all wells (typically around its Kd).
-
To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., 100-fold excess of cyclopamine) to a set of wells.
-
To determine total binding, add only Bodipy-cyclopamine.
-
-
Incubation: Add the cell suspension to the wells and incubate at room temperature for 2 hours in the dark to allow binding to reach equilibrium.[1]
-
Detection:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Alternatively, the cells can be analyzed by flow cytometry to measure the cell-associated fluorescence.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of Hedgehog signaling. Its well-characterized inhibitory effects on the Smoothened receptor, supported by robust in vitro data, make it an ideal compound for studying the role of the Hh pathway in various biological and pathological processes. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. Technology -Shh Light2 Cells [jhu.technologypublisher.com]
- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 5. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 6. The Hedgehog pathway effector Smoothened exhibits signaling competency in the absence of ciliary accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for MRT-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known cellular sensitivities to the Smoothened (Smo) antagonist, MRT-10, and detailed protocols for determining the sensitivity of various cell lines to this compound. This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.
Cell Lines Sensitive to this compound Treatment
This compound has been shown to be a potent inhibitor of the Hedgehog signaling pathway in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in specific cell lines. It is important to note that these values primarily reflect the inhibition of the Hedgehog pathway rather than direct broad-spectrum cytotoxicity against cancer cell lines. Further studies are required to determine the antiproliferative and cytotoxic effects of this compound across a wider range of cancer cell types.
| Cell Line | Assay Type | Endpoint Measured | IC50 (µM) | Reference |
| Shh-light2 | Reporter Assay | Inhibition of ShhN-induced Gli reporter activity | 0.64 | [1][2] |
| C3H10T1/2 | Differentiation Assay | Inhibition of SAG-induced alkaline phosphatase activity | 0.90 | [1] |
| HEK293 | Second Messenger Assay | Inhibition of Smo-induced IP accumulation | 2.5 | [1] |
| HEK293 (expressing mouse Smo) | Binding Assay | Blocking of Bodipy-cyclopamine binding | 0.5 | [1] |
Signaling Pathway
The Hedgehog signaling pathway is a key regulator of cell growth, differentiation, and survival. In the absence of a Hedgehog ligand (e.g., Shh), the Patched (PTCH) receptor inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. This inhibition leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and repress the transcription of Hh target genes.
Upon binding of a Hedgehog ligand to PTCH, the inhibition of Smo is relieved. Activated Smo then initiates a signaling cascade that prevents the cleavage of GLI proteins into their repressor forms. The full-length activator forms of GLI (GLI-A) accumulate and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation. This compound acts as an antagonist to Smo, thereby inhibiting the entire downstream signaling cascade.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the sensitivity of a specific cancer cell line to this compound, standard in vitro assays measuring cell viability and proliferative capacity can be employed. Below are detailed protocols for the MTT assay and the Clonogenic assay.
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a well with no cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the MTT cell viability assay.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates or 100 mm dishes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Plating and Treatment:
-
Trypsinize and count the cells to obtain a single-cell suspension.
-
Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number will depend on the plating efficiency of the cell line and should be optimized beforehand.
-
Allow the cells to attach for 24 hours.
-
Prepare different concentrations of this compound in complete medium.
-
Replace the medium with the this compound containing medium or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the this compound containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) are formed in the control wells. Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells twice with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry.
-
Add the crystal violet staining solution and incubate for 10-20 minutes.
-
Wash the plates gently with tap water to remove excess stain and let them air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each this compound concentration: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the this compound concentration to generate a dose-response curve.
-
Caption: Workflow for the Clonogenic survival assay.
References
Experimental Design for MRT-10 Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound binds to the SMO receptor, inhibiting its function and subsequently downregulating the entire Hh cascade, leading to the suppression of tumor growth. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in cancer models.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning during embryonic development. In adult tissues, its activity is normally suppressed. However, in many cancers, the pathway is aberrantly reactivated, promoting tumorigenesis and the survival of cancer stem cells.[1][3][4][5][6]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including PTCH1 and GLI1 themselves, as well as genes involved in cell proliferation, survival, and angiogenesis.[3][5][6]
This compound acts as a direct antagonist of SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.
Diagram of the Hedgehog Signaling Pathway and this compound Inhibition
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various functional assays.
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line | Description | IC50 (µM) | Reference |
| ShhN Signaling Inhibition | Shh-light2 | Measures inhibition of Sonic Hedgehog N-terminal signaling. | 0.64 | [7] |
| BODIPY-cyclopamine Binding | HEK293 (expressing mouse Smo) | Competitive binding assay measuring displacement of a fluorescently labeled cyclopamine analog from the SMO receptor. | 0.5 | [7] |
| SMO-induced IP Accumulation | HEK293 | Measures the inhibition of inositol phosphate accumulation induced by SMO activation. | 2.5 | [7] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | Measures the inhibition of alkaline phosphatase activity induced by the SMO agonist SAG, a marker of osteoblast differentiation. | 0.90 | [7] |
Experimental Protocols: In Vitro Assays
Cell Lines with Aberrant Hedgehog Signaling
A variety of cancer cell lines exhibit dysregulated Hedgehog signaling and are suitable for studying the effects of SMO inhibitors like this compound. The choice of cell line should be guided by the specific cancer type of interest.
Table 2: Examples of Cancer Cell Lines Sensitive to Smoothened Inhibitors
| Cancer Type | Cell Lines | Rationale for Sensitivity |
| Medulloblastoma | Daoy, UW228 | Often driven by mutations in Hh pathway components.[6][8][9] |
| Basal Cell Carcinoma | Primary patient-derived cells | Frequently harbor mutations in PTCH1 or SMO.[9] |
| Pancreatic Cancer | PANC-1, BxPC-3 | Exhibit ligand-dependent Hh signaling.[10] |
| Lung Cancer | Various NSCLC cell lines | A subset shows HH pathway activation.[11][12] |
| Melanoma | A375, WM3248 | Elevated levels of SMO and GLI2.[13][14] |
| Colon Cancer | Caco-2, Ht-29 | Some colon cancer cell lines respond to SMO antagonists.[15] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Various DLBCL cell lines | High expression of SMO.[13] |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.
Materials:
-
NIH/3T3 or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Culture medium
-
This compound
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
-
Dual-Luciferase® Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the next day.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a Hedgehog pathway agonist (e.g., 100 nM SAG) in the presence of this compound. Include appropriate controls (unstimulated, agonist only, this compound only).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the IC50 of this compound.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Hh Target Genes
This protocol quantifies the mRNA expression of Hedgehog target genes, such as GLI1 and PTCH1, to confirm pathway inhibition by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Hedgehog pathway agonist (e.g., SAG)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound and/or a Hedgehog pathway agonist for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Western Blot Analysis of Hh Pathway Proteins
This protocol assesses the protein levels of key Hedgehog pathway components, such as GLI1, to confirm the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Hedgehog pathway agonist (e.g., SAG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against GLI1 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in the qPCR protocol.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to the loading control.
Experimental Protocols: In Vivo Studies
Protocol 5: Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line known to be sensitive to Hh pathway inhibition
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a solution of DMSO and corn oil)[7]
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, qPCR, Western blot).
-
Analyze the data to determine the percent tumor growth inhibition.
Visualization of Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo xenograft study of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Immunocytochemistry/Immunofluorescence Protocol for Gli1 Antibody (NBP2-24662): Novus Biologicals [novusbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 10. Role of aberrant Sonic hedgehog signaling pathway in cancers and developmental anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Aberrant Activation of the Hedgehog Signaling Pathway in Malignant Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Techniques for Measuring MRT-10 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and specific small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target. This document provides detailed application notes and experimental protocols for various in vitro assays to measure the activity of this compound and other Smo antagonists. These assays are essential for screening and characterizing novel inhibitors, elucidating their mechanism of action, and supporting drug development efforts.
The following sections detail biochemical and cell-based assays to quantify the inhibitory effect of this compound on Smo function. Each protocol is designed to provide robust and reproducible data for assessing compound potency and efficacy.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized using various assays, with key quantitative data summarized in the table below for easy comparison.
| Assay Type | Cell Line/System | Ligand/Agonist | Parameter | This compound IC₅₀ | Reference |
| Hedgehog (Hh) Reporter Assay | Shh-light2 | ShhN | Luciferase Activity | 0.64 µM | [1] |
| Bodipy-cyclopamine Binding Assay | HEK293 cells expressing mouse Smo | Bodipy-cyclopamine (5 nM) | Binding Inhibition | 0.5 µM | [1] |
| Smo-induced IP Accumulation Assay | HEK293 cells | Smo Agonist (e.g., SAG) | IP₁ Accumulation | 2.5 µM | [1] |
| Alkaline Phosphatase (AP) Activity Assay | C3H10T1/2 cells | SAG (0.1 µM) | AP Activity | 0.90 µM | [1] |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of the G protein-coupled receptor Smoothened (Smo). Ligand binding to Ptch relieves this inhibition, allowing Smo to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of target genes. This compound acts as an antagonist by directly binding to Smo and preventing its activation.[3][4][5]
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Protocols
Luciferase Reporter Assay for Hedgehog Pathway Activity
This cell-based assay measures the transcriptional activity of the Gli promoter, a downstream target of the Hedgehog signaling pathway. Inhibition of Smo by this compound leads to a decrease in Gli-mediated luciferase expression.
Experimental Workflow:
Caption: Workflow for the Hedgehog pathway luciferase reporter assay.
Protocol:
-
Cell Culture:
-
Culture Shh-light2 cells (which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed Shh-light2 cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator until cells are confluent.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium (DMEM with 0.5% FBS).
-
Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Add 100 µL of ShhN-conditioned medium (as the pathway agonist) to each well, except for the negative control wells.
-
Incubate the plate for 40 hours at 37°C.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).
-
Add the luciferase assay reagent to each well.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Bodipy-Cyclopamine Competitive Binding Assay
This is a biochemical assay that measures the ability of a test compound to compete with a fluorescently labeled Smo antagonist, Bodipy-cyclopamine, for binding to the Smoothened receptor.
Experimental Workflow:
Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing mouse Smoothened.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add the Smo-expressing cell membranes.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM).
-
Incubate the mixture for 2 hours at room temperature in the dark.
-
-
Measurement:
-
Wash the wells to remove unbound Bodipy-cyclopamine.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
-
Data Analysis:
-
The fluorescence signal is inversely proportional to the binding of this compound.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and calculate the IC₅₀ value.
-
Inositol Phosphate (IP) Accumulation Assay
This cell-based assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, which is produced upon the activation of Gq-coupled receptors like Smoothened.
Protocol (using IP-One HTRF Assay Kit):
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing Smoothened.
-
Seed the cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and allow them to attach for 4-6 hours.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit, containing LiCl (to prevent IP₁ degradation).
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.[6]
-
Add a Smo agonist (e.g., SAG at its EC₈₀ concentration) to stimulate IP₁ production and incubate for 30-60 minutes at 37°C.[6][7]
-
-
Detection:
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[6]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP₁ produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Alkaline Phosphatase (AP) Activity Assay
This assay is used to assess the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog signaling. Inhibition of Smo by this compound will block this differentiation and thus reduce AP activity.
Protocol:
-
Cell Culture and Seeding:
-
Culture C3H10T1/2 cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and grow to confluency (36-48 hours).
-
-
Compound Treatment:
-
Switch to a low-serum medium (DMEM + 0.5% calf serum).
-
Add serial dilutions of this compound and a fixed concentration of a Smo agonist (e.g., 0.1 µM SAG).
-
Incubate for 6 days.
-
-
Lysis and AP Activity Measurement:
-
Remove the medium and lyse the cells.
-
Measure the alkaline phosphatase activity using a colorimetric or chemiluminescent substrate (e.g., p-nitrophenyl phosphate or CDP-Star).
-
-
Data Analysis:
-
The signal is proportional to the AP activity.
-
Plot the signal against the logarithm of the this compound concentration to calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating MRT-10 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound, belonging to the acylthiourea family of compounds, inhibits Hh signaling by binding to the Smoothened receptor.[1] While the preclinical efficacy of this compound as a monotherapy has been established through in vitro assays, its potential in combination with other cancer therapies remains an area of active investigation. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound in combination with other anti-cancer agents.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting the Smoothened receptor, which leads to the downstream suppression of GLI transcription factors and the subsequent downregulation of Hh target genes involved in cell proliferation, survival, and differentiation.[1]
The rationale for combining this compound with other cancer therapies is based on several key principles:
-
Synergistic Efficacy: Targeting multiple oncogenic pathways simultaneously can lead to enhanced tumor cell killing and overcome intrinsic or acquired resistance.
-
Overcoming Resistance: Tumors can develop resistance to single-agent therapies. Combination approaches can target resistance mechanisms and prolong therapeutic benefit.
-
Broadening Therapeutic Window: Combining agents with different mechanisms of action may allow for the use of lower, less toxic doses of each agent while achieving a greater therapeutic effect.
Potential combination partners for this compound include:
-
Chemotherapy: Conventional cytotoxic agents can be combined with this compound to target both the bulk tumor population and the cancer stem cells that may be dependent on Hh signaling.
-
Targeted Therapy: Inhibitors of other signaling pathways (e.g., PI3K/mTOR, BRAF, MEK) could be combined with this compound to achieve a more comprehensive blockade of tumor growth signals.
-
Immunotherapy: Preclinical evidence suggests that Hh pathway inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
-
Radiotherapy: The combination of Hh inhibitors with radiation has shown promise in preclinical and early clinical studies.[3][4]
Preclinical Evaluation of this compound Combination Therapies
A systematic preclinical evaluation is crucial to identify promising combination strategies for this compound. The following sections outline key experiments and methodologies.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data to illustrate how quantitative results from preclinical combination studies with this compound could be presented.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X in Pancreatic Cancer Cell Line (Panc-1)
| Treatment Group | IC50 (µM) - 72h | Combination Index (CI) |
| This compound | 0.85 | - |
| Chemotherapy Agent X | 0.20 | - |
| This compound + Chemotherapy Agent X (1:4 ratio) | 0.08 (for Agent X) | 0.4 (Synergistic) |
Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Antibody in a Syngeneic Mouse Model of Medulloblastoma
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 25 |
| This compound (20 mg/kg, oral, daily) | 800 ± 150 | 46.7 | 35 |
| Anti-PD-1 (10 mg/kg, i.p., twice weekly) | 950 ± 200 | 36.7 | 32 |
| This compound + Anti-PD-1 | 300 ± 80 | 80.0 | 50 |
Experimental Protocols
Protocol 1: In Vitro Combination Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines of interest (e.g., pancreatic, medulloblastoma, basal cell carcinoma) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound alone, the combination agent alone, and the combination of both drugs at a constant ratio.
-
Include a vehicle control (e.g., DMSO) group.
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the IC50 values for each agent alone and in combination.
-
Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft/Syngeneic Model Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another cancer therapy in a mouse model.
Methodology:
-
Animal Model:
-
For xenograft studies, implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID).
-
For studies involving immunotherapy, use a syngeneic model where mouse cancer cells are implanted into immunocompetent mice of the same strain.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
-
Drug Administration:
-
Administer this compound and the combination agent according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Generate Kaplan-Meier survival curves to assess the impact on overall survival.
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound combination therapy.
References
- 1. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hedgehog Inhibitor Induction with Addition of Concurrent Superficial Radiotherapy in Patients with Locally Advanced Basal Cell Carcinoma: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibitor in combination with radiation therapy for basal cell carcinomas of the head and neck : First clinical experience with vismodegib for locally advanced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRT-10 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with MRT-10, a potent Smoothened (Smo) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Its hydrophobic nature can lead to poor solubility in aqueous solutions, which is a common challenge for many small molecule drug candidates.[2][3] This can result in precipitation during stock solution preparation, dilution in cell culture media, or in vivo formulations, leading to inaccurate experimental results and reduced bioavailability.
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It has significantly lower solubility in aqueous solutions like phosphate-buffered saline (PBS).
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assays. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps this compound dissolved is significantly lowered when added to the aqueous buffer, causing the compound to crash out of solution.
Here are several troubleshooting strategies:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment if your assay sensitivity allows.
-
Increase the Co-solvent Concentration: While minimizing DMSO is ideal, a final concentration of 0.1% to 0.5% DMSO is often tolerated by most cell lines and can help maintain the solubility of this compound.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Formulation with Excipients: Incorporating surfactants or other solubilizing agents into your final dilution can help to increase the apparent solubility of this compound.
-
Prepare a Nano-suspension: For more advanced applications, creating a nano-suspension of this compound can significantly improve its solubility and bioavailability in aqueous environments.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
Possible Cause:
-
Insufficient solvent volume.
-
Inappropriate solvent.
-
Hygroscopic DMSO (has absorbed water), reducing its solvating power.[4]
-
Compound has formed aggregates.
Solutions:
-
Verify Solvent and Concentration: Double-check that you are using a recommended solvent (e.g., anhydrous DMSO) and that the intended concentration is within the known solubility limits (see Data Presentation section).
-
Use Fresh Solvent: Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[4]
-
Apply Gentle Heat: Warm the solution to 37°C in a water bath for 5-10 minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any compound aggregates.
Issue 2: The dissolved this compound solution appears cloudy or has visible particulates.
Possible Cause:
-
The concentration is above the solubility limit in the chosen solvent system.
-
The compound has started to precipitate out of solution.
Solutions:
-
Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated solution, and you should re-quantify the concentration if precise dosing is critical.
-
Increase Solvent Volume: Add more solvent to decrease the overall concentration.
-
Switch to a Stronger Solvent: If you are using a solvent mixture, increase the proportion of the organic solvent (e.g., DMSO).
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 33 - 100 mg/mL | Use of fresh, anhydrous DMSO and sonication is recommended.[4] |
| DMF | ~33 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | ~0.3 mg/mL | Significant decrease in solubility compared to pure organic solvents. |
| Aqueous Buffers (e.g., PBS) | Poor | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 465.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh out 4.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 2-3 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution: On the day of the experiment, perform a serial dilution of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is kept at a low, non-toxic level (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Immediate Use: It is recommended to use the working solutions immediately after preparation to minimize the risk of precipitation.
Mandatory Visualizations
This compound Mechanism of Action in the Hedgehog Signaling Pathway
Caption: this compound acts as an antagonist to the SMO receptor, inhibiting the Hedgehog signaling pathway.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow to identify and resolve common this compound solubility issues.
References
Technical Support Center: Optimizing MRT-10 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRT-10, a potent Smoothened (Smo) antagonist, in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experimental conditions and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in media | This compound has limited aqueous solubility. The final concentration of DMSO may be too low, or the this compound concentration may be too high for the media composition. | - Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). - When preparing working solutions, add the this compound stock dropwise to the culture medium while vortexing to ensure rapid mixing. - Avoid making intermediate dilutions in aqueous buffers where the compound might precipitate. - Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[1][2][3] |
| High cell death at expected inhibitory concentrations | The concentration of this compound may be cytotoxic to your specific cell line. Alternatively, the vehicle (DMSO) concentration could be too high. | - Perform a dose-response curve to determine the cytotoxic threshold for your cell line.[4] - Conduct functional assays at concentrations below the cytotoxic threshold to observe specific inhibitory effects. - Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) to distinguish between compound- and solvent-induced toxicity.[1][3] |
| Inconsistent or no effect of this compound | - Compound instability: this compound may degrade in the culture medium over time. - Incorrect concentration: Errors in dilution calculations or pipetting. - Cellular resistance: Some cell lines may have intrinsic or acquired resistance to Smoothened inhibitors. | - For long-term experiments, consider refreshing the media with freshly diluted this compound every 24-48 hours. - Double-check all calculations for dilutions. Use calibrated pipettes. - Verify that your cell line expresses the Hedgehog pathway components and is responsive to its modulation. Consider using a positive control cell line known to be sensitive to Smo antagonists. |
| Unexpected off-target effects | Like many small molecule inhibitors, this compound may have off-target activities at higher concentrations. | - Use the lowest effective concentration of this compound possible to minimize off-target effects. - To confirm that the observed phenotype is due to on-target Smoothened inhibition, consider rescue experiments or using a structurally different Smoothened antagonist to see if it phenocopies the results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[5][6][7] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hedgehog binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors. This compound directly binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.[5]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on published IC50 values, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[5][7][8] It is recommended to perform a broad logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 25 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 or 20 mM) in 100% DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. A stock solution stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[5]
Q4: What is the appropriate vehicle control for this compound experiments?
A4: The appropriate vehicle control is cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.[1][3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cell-based assays.
| Compound | Cell Line/Assay | Parameter | Incubation Time | Result (IC50) |
| This compound | Shh-light2 cells (luciferase reporter) | ShhN-induced Gli activation | 40 hours | 0.64 µM[5][8] |
| This compound | C3H10T1/2 cells | SAG-induced alkaline phosphatase activity | 6 days | 0.90 µM[5] |
| This compound | HEK293 cells expressing mouse Smo | Bodipy-cyclopamine binding | 2 hours | 0.5 µM[5] |
| This compound | HEK293 cells | Smo-induced IP accumulation | Not Specified | 2.5 µM[5][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the concentration range of this compound that is effective for inhibiting cell viability and to identify the threshold for cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of your this compound stock solution in complete culture medium to achieve 2x the final desired concentrations. For example, to test final concentrations of 0.1, 0.5, 1, 5, and 10 µM, prepare 2x solutions of 0.2, 1, 2, 10, and 20 µM.
-
Prepare a vehicle control solution containing the same percentage of DMSO as your highest concentration this compound dilution.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Hedgehog Signaling Pathway and the Action of this compound
Caption: The Hedgehog signaling pathway with this compound's inhibitory action on Smoothened.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Logical Flow for Troubleshooting this compound Experiments
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. MRT 10 (CAS 330829-30-6): R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting MRT-10 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-10, a potent Smoothened (Smo) antagonist, in their experiments. The information is tailored for researchers, scientists, and drug development professionals working with the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the Smoothened receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] This inhibitory action makes this compound a valuable tool for studying cellular processes regulated by the Hh pathway, such as cell proliferation, differentiation, and tumorigenesis.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated inhibitory activity in various cell lines commonly used for Hedgehog signaling research. For instance, in Shh-light2 cells, which contain a Gli-responsive luciferase reporter, this compound inhibits ShhN-induced signaling with an IC50 of 0.64 μM.[1][2] It also inhibits the SAG-induced alkaline phosphatase activity in C3H10T1/2 cells with an IC50 of 0.90 μM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Troubleshooting Experimental Variability
High variability in experimental results is a common challenge. The following sections address specific issues that may arise when working with this compound and provide systematic approaches to troubleshoot them.
Issue 1: High Variability Between Replicates in Cell-Based Assays
High variability between replicates can obscure the true effect of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate Pipetting | - Use calibrated pipettes. - Prepare a master mix of this compound dilution to add to replicate wells. - For multi-well plates, consider using a multichannel pipette.[3] | Reduced well-to-well variability and more consistent results across replicates. |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between plating to prevent settling. - Adhere to a consistent seeding density across all wells. | Uniform cell growth and density in all wells, leading to more reproducible assay readouts. |
| Edge Effects in Multi-Well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized variability between inner and outer wells of the plate. |
| Cell Health and Passage Number | - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range for all experiments. | Healthy and consistent cell populations that respond uniformly to treatment. |
Issue 2: Weaker than Expected or No Inhibition by this compound
Observing a diminished or absent inhibitory effect of this compound can be due to several factors related to the compound, the cells, or the assay itself.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a lack of this compound activity.
Detailed Troubleshooting Steps
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound Degradation or Inactivity | - Prepare fresh stock solutions of this compound from powder. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1] - Confirm the concentration of the stock solution. | Restoration of the expected inhibitory activity. |
| Low Smoothened (Smo) Expression | - Select a cell line known to have a functional Hedgehog pathway and adequate Smo expression. - Verify Smo expression in your cell line using qPCR or Western blot. | Use of a responsive cell model, leading to a clear inhibitory effect of this compound. |
| Cell Line Resistance | - Some cell lines may have mutations in Smo or downstream components of the Hh pathway that confer resistance to Smo antagonists.[4] - If resistance is suspected, consider sequencing the SMO gene in your cell line.[4] | Understanding the resistance mechanism and selection of an appropriate cell model. |
| Suboptimal Assay Conditions | - Optimize the concentration of the Hh pathway agonist (e.g., ShhN or SAG) to ensure the pathway is activated within the dynamic range of the assay. - Optimize the incubation time with this compound. A 40-hour incubation has been shown to be effective in Shh-light2 cells.[1] | A robust assay window to observe the inhibitory effect of this compound. |
Issue 3: High Background in Gli-Luciferase Reporter Assays
High background signal in a Gli-responsive luciferase reporter assay can mask the inhibitory effect of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Leaky Reporter Construct | - Test the reporter construct in a cell line with no endogenous Hedgehog pathway activity to ensure it is not constitutively active.[4] | Confirmation that the reporter is only activated in response to Hh signaling. |
| Non-Canonical Gli Activation | - Other signaling pathways (e.g., PI3K/AKT, MAPK) can sometimes lead to Smo-independent Gli activation.[4] - If suspected, co-treat cells with this compound and an inhibitor of the suspected parallel pathway.[4] | Determination if the high background is due to signaling cross-talk. |
| Suboptimal Transfection Efficiency | - Optimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct.[4][5] | A strong and specific signal-to-noise ratio in the assay. |
| Reagent or Plate Issues | - Use fresh luciferase assay reagents. - Use white, opaque-walled plates for luminescence assays to prevent signal bleed-through between wells.[3][6] | Reduced background luminescence and improved assay sensitivity. |
Experimental Protocols
Gli-Responsive Luciferase Reporter Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hedgehog pathway using a Gli-responsive luciferase reporter.
Materials:
-
Shh-light2 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
Recombinant ShhN conditioned medium or Smoothened agonist (SAG)
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed Shh-light2 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours. This can help to reduce background signaling.
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add the this compound dilutions to the wells.
-
Add the Hh pathway agonist (e.g., ShhN or SAG) to the appropriate wells. Include a vehicle control (e.g., DMSO) and an agonist-only control.
-
-
Incubation: Incubate the plate for 24-48 hours. An incubation time of 40 hours has been reported for this compound in Shh-light2 cells.[1]
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ShhN Signaling Inhibition | Shh-light2 | IC50 | 0.64 μM | [1][2] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | IC50 | 0.90 μM | [1] |
| Smo-induced IP Accumulation | HEK293 | IC50 | 2.5 μM | [1] |
| Bodipy-cyclopamine Binding | HEK293 (expressing mouse Smo) | IC50 | 0.5 μM | [1] |
Signaling Pathway Diagram
Canonical Hedgehog Signaling Pathway and the Action of this compound
Caption: this compound inhibits the Hedgehog pathway by antagonizing Smoothened.
References
How to prevent MRT-10 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of MRT-10 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in aqueous solutions?
A1: this compound, as a small molecule kinase inhibitor, can be susceptible to degradation through several mechanisms. The most common causes include:
-
Hydrolysis: Degradation due to reaction with water. This can be influenced by pH, with either acidic or basic conditions accelerating the process.
-
Oxidation: Reaction with dissolved oxygen or peroxide contaminants can lead to oxidative degradation of this compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound.[1][2]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
Q2: I am observing a loss of this compound activity in my cell-based assays. Could this be due to degradation?
A2: Yes, a loss of biological activity is a strong indicator of this compound degradation. When the molecule degrades, its ability to bind to its target kinase can be diminished or completely lost. It is crucial to ensure the stability of this compound in your assay medium and under your experimental conditions (e.g., temperature, light exposure).
Q3: How can I detect and quantify this compound degradation?
A3: Several analytical techniques can be employed to detect and quantify the degradation of this compound and the formation of its degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and accurate method.[4][5] These techniques allow for the separation of the parent this compound from its degradants, enabling their individual quantification.[6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, this compound stock solutions, typically prepared in an inert solvent like DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound degradation.
Issue 1: Rapid Loss of this compound Potency in Aqueous Buffers
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH Instability | 1. Measure the pH of your buffer after the addition of this compound. 2. Perform a forced degradation study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Analyze samples at different time points using HPLC. | If degradation is pH-dependent, adjust the buffer to a pH where this compound is most stable. Consider using a different buffering agent if the current one catalyzes degradation. |
| Oxidation | 1. Prepare your buffers with deoxygenated water. 2. Purge the solution and the headspace of the vial with an inert gas (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the buffer, ensuring it does not interfere with your assay. | If oxidative degradation is confirmed, routinely use deoxygenated buffers and an inert atmosphere during experiments. |
| Photodegradation | 1. Conduct experiments under low-light conditions or by using amber-colored labware. 2. Expose an this compound solution to your typical laboratory light conditions and a dark control. Analyze for degradation over time. | If this compound is found to be light-sensitive, all subsequent experiments should be performed with rigorous light protection. |
Issue 2: Inconsistent Results Between Experimental Replicates
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Solution Preparation | 1. Review your protocol for preparing working solutions from the stock. 2. Ensure the stock solution is completely thawed and mixed before taking an aliquot. | Standardize the solution preparation protocol. Always vortex the stock solution gently before use. |
| Variable Exposure to Degrading Conditions | 1. Assess the time each replicate is exposed to potentially degrading conditions (e.g., light, elevated temperature). | Minimize the time between preparing the solutions and performing the experiment. Process all replicates in parallel to ensure uniform exposure. |
| Contamination of Buffers or Solvents | 1. Use fresh, high-purity solvents and buffers for each experiment. 2. Check for any visible precipitates or discoloration in your reagents. | Discard old or suspect reagents. Filter buffers before use to remove any particulate matter. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions, as determined by HPLC analysis.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (40°C) | 24 | 65.2 | 28.5 | 6.3 |
| 0.1 M NaOH (40°C) | 24 | 42.8 | 15.7 | 41.5 |
| 3% H₂O₂ (25°C) | 24 | 78.1 | 12.4 | 9.5 |
| UV Light (254 nm, 25°C) | 24 | 55.9 | 35.1 | 9.0 |
| 70°C | 24 | 71.5 | 20.3 | 8.2 |
| 4°C (in PBS pH 7.4) | 168 | 98.5 | <1 | <1 |
| -20°C (in DMSO) | 168 | >99.9 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic water bath
-
UV lamp
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL. Incubate at 70°C for 24, 48, and 72 hours.
-
Photodegradation: Prepare a 100 µg/mL solution in a neutral buffer. Expose to UV light (254 nm) for 2, 4, 8, and 24 hours. Prepare a control sample wrapped in foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry (for peak identification)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of MRT-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MRT-10, a potent Smoothened (Smo) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that acts as an antagonist to the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to activate a downstream signaling cascade, culminating in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. This compound binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.
Q2: What are the common challenges in achieving in vivo efficacy with small molecule inhibitors like this compound?
A2: Common challenges include poor aqueous solubility, which can lead to suboptimal formulation and low bioavailability.[3] Other issues may involve rapid metabolism and clearance, off-target toxicities, and the development of resistance in tumor models.[3] Inconsistent results between experiments can also arise from variability in formulation preparation, animal-to-animal physiological differences, and inconsistencies in experimental procedures.[3]
Q3: What are suitable in vivo models to test the efficacy of this compound?
A3: The choice of in vivo model is critical and often depends on the cancer type being studied. Commonly used models for Hedgehog pathway-dependent cancers include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines) are implanted into immunocompromised mice.[4][5]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunocompromised mice, which often better recapitulate the heterogeneity and microenvironment of the original tumor.[4][6]
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the activation of the Hedgehog pathway and spontaneous tumor development (e.g., Ptch+/- mice for medulloblastoma).[7][8]
Q4: How can I monitor the in vivo pharmacodynamic (PD) effects of this compound?
A4: Pharmacodynamic effects can be assessed by measuring the modulation of Hedgehog pathway target genes in tumor tissue. The most common biomarker is the downstream transcription factor GLI1. A significant reduction in GLI1 mRNA levels in the tumor after this compound treatment indicates target engagement and pathway inhibition.[9][10] This can be measured using quantitative real-time PCR (qRT-PCR) on tumor biopsies or at the end of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | Inconsistent formulation or administration. | Ensure a standardized and reproducible formulation protocol. Use precise administration techniques (e.g., consistent gavage volume and technique). Increase the number of animals per group to improve statistical power. |
| Lack of tumor growth inhibition at the tested doses. | 1. Insufficient drug exposure at the tumor site.2. The tumor model is not dependent on the Hedgehog pathway. | 1. Conduct a pharmacokinetic (PK) study to determine the drug concentration in plasma and tumor tissue over time. Optimize the formulation or dosing regimen to increase exposure.2. Confirm Hedgehog pathway activation in your tumor model in vitro (e.g., by measuring baseline GLI1 expression) before starting in vivo studies. |
| Unexpected toxicity or animal weight loss. | 1. Vehicle toxicity.2. Off-target effects of this compound. | 1. Always include a vehicle-only control group to assess the tolerability of the formulation.2. Perform a Maximum Tolerated Dose (MTD) study to identify a safe dose range. If toxicity persists at doses required for efficacy, consider alternative formulations to reduce exposure to toxic components or explore combination therapies to reduce the required dose of this compound. |
| Tumor regrowth after an initial response (acquired resistance). | Mutations in the Smoothened receptor (at the drug-binding site) or activation of downstream components of the Hedgehog pathway. | Analyze resistant tumors for mutations in SMO or amplification of downstream genes like GLI2. Consider combination therapy with an inhibitor that targets a downstream component of the pathway. |
Quantitative Data Summary
The following tables provide example in vivo data for the well-characterized Smoothened antagonist, Vismodegib (GDC-0449), which can serve as a reference for designing and evaluating experiments with this compound.
Table 1: In Vivo Efficacy of Vismodegib in a Ptch+/- Allograft Medulloblastoma Model
| Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 12.5 | Twice Daily | Not Significant |
| 25 | Twice Daily | Regression |
| 50 | Twice Daily | Regression |
| 100 | Twice Daily | Regression |
| Data adapted from preclinical studies of Vismodegib.[10] |
Table 2: Pharmacokinetic Parameters of Vismodegib in Mice
| Dose (mg/kg, oral) | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| 10 | 3.2 | 8 | 65 |
| 50 | 13 | 12 | 350 |
| Data represents approximate values from preclinical studies.[9] |
Table 3: Pharmacodynamic Effect of Vismodegib on GLI1 Expression in a Medulloblastoma Model
| Dose (mg/kg, oral) | Time after dose (h) | GLI1 mRNA Inhibition (%) |
| 50 | 2 | ~80 |
| 50 | 8 | >90 |
| 50 | 24 | ~70 |
| Data illustrates the correlation between drug administration and target gene inhibition.[9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a human cancer cell line known to have an activated Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups with similar average tumor volumes.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).
-
Prepare the final vehicle (e.g., a mixture of PEG400 and saline).
-
Slowly add the this compound stock solution to the vehicle while vortexing to create a homogenous suspension. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
-
Dosing: Administer this compound orally (e.g., by gavage) at the desired dose levels daily or twice daily. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., qRT-PCR for GLI1).
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Animal Model: Use tumor-bearing mice as described in Protocol 1.
-
Dosing: Administer a single oral dose of this compound.
-
Sample Collection:
-
PK: Collect blood samples at multiple time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma and store at -80°C.
-
PD: At the same time points, euthanize a subset of animals and collect tumor tissue. Snap-freeze the tumors in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
PK: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PD: Extract RNA from tumor samples and perform qRT-PCR to measure the expression levels of GLI1 and a housekeeping gene for normalization.
-
-
Data Correlation: Correlate the plasma concentration of this compound with the level of GLI1 inhibition at each time point to establish a PK/PD relationship.
Visualizations
Caption: The Hedgehog signaling pathway and the point of intervention for this compound.
Caption: A general workflow for in vivo efficacy studies of small molecule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. benchchem.com [benchchem.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived tumor xenografts: transforming clinical samples into mouse models. | Siolas Lab [siolaslab.weill.cornell.edu]
- 7. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajosr.org [ajosr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to ULK1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ULK1 inhibitors, exemplified here as MRT-10, in the context of cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, a ULK1 inhibitor?
This compound is a small molecule inhibitor of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as nutrient deprivation or exposure to chemotherapy.[1][3][4] By inhibiting ULK1, this compound blocks the formation of autophagosomes, leading to an accumulation of damaged cellular components and ultimately promoting cancer cell death, particularly in tumors that are highly dependent on autophagy for survival.[1][2][5]
Q2: Why are some cancer cell lines intrinsically resistant to this compound?
Intrinsic resistance to ULK1 inhibitors like this compound can arise from several factors:
-
Low Autophagy Dependence: Some cancer cells may not heavily rely on autophagy for survival and proliferation, rendering them less sensitive to autophagy inhibition.[6]
-
Alternative Survival Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of autophagy.[7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of this compound from the cancer cells, preventing it from reaching its target at a sufficient concentration.[8][9]
-
Genetic Mutations: Pre-existing mutations in the ULK1 gene or downstream components of the autophagy pathway could alter the drug's binding affinity or render the pathway non-functional.[10]
Q3: What are the potential mechanisms of acquired resistance to this compound?
Acquired resistance typically develops after initial exposure to the drug and can be mediated by:
-
Upregulation of Compensatory Pathways: Prolonged treatment with a ULK1 inhibitor can lead to the upregulation of alternative cell survival pathways, such as the Nrf2 pathway, which helps cells cope with metabolic stress.[6]
-
Secondary Mutations: Cancer cells can acquire mutations in the ULK1 gene that prevent this compound from binding effectively.[9]
-
Epigenetic Alterations: Changes in gene expression patterns through epigenetic modifications can lead to a decreased reliance on autophagy or an increased expression of pro-survival genes.[9]
-
Tumor Heterogeneity: A tumor may consist of a mixed population of cells, some of which are sensitive to this compound and others that are resistant. Treatment can eliminate the sensitive cells, allowing the resistant population to proliferate.[10]
Troubleshooting Guides
Problem 1: this compound does not induce cell death in my cancer cell line of interest.
| Possible Cause | Suggested Solution |
| Low autophagy flux in the cell line. | Confirm autophagy levels at baseline and in response to starvation or other stressors using a Western blot for LC3-II or a Cyto-ID Autophagy Detection Kit. |
| Ineffective drug concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. |
| Activation of alternative survival pathways. | Investigate the activation of pro-survival pathways like Akt/mTOR or MAPK using phosphospecific antibodies in a Western blot. Consider combination therapy. |
| High expression of drug efflux pumps. | Assess the expression of ABC transporters like P-glycoprotein (MDR1). If highly expressed, consider co-treatment with an efflux pump inhibitor. |
Problem 2: Cancer cells develop resistance to this compound after an initial response.
| Possible Cause | Suggested Solution |
| Emergence of a resistant clone. | Isolate the resistant cells and perform genomic sequencing to identify potential mutations in the ULK1 gene. |
| Upregulation of compensatory pathways. | Use RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells compared to the parental cells. |
| Increased drug efflux. | Compare the expression and activity of drug efflux pumps in the resistant and parental cell lines. |
| Shift in metabolic phenotype. | Analyze the metabolic profile of the resistant cells to identify any shifts that could reduce their dependence on autophagy. |
Problem 3: Combination therapy with this compound and another anticancer agent is not synergistic.
| Possible Cause | Suggested Solution |
| Antagonistic drug interaction. | Review the mechanisms of action of both drugs to ensure they do not have opposing effects on critical cellular pathways. |
| Suboptimal dosing schedule. | Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to maximize the synergistic effect. |
| Inappropriate combination partner. | The partner drug may not induce autophagy, which is what makes the cells sensitive to ULK1 inhibition. Consider combining this compound with drugs known to induce autophagy, such as mTOR inhibitors.[2] |
| Cell line-specific effects. | The lack of synergy may be specific to the chosen cell line. Test the combination in a panel of different cancer cell lines. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells in a 96-well plate format.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot for Autophagy Markers (LC3-I/II)
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to this compound treatment.
-
Materials:
-
Cancer cells treated with this compound and controls
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin).
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.
-
3. Synergy Analysis (Chou-Talalay Method)
This method is used to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
-
Procedure:
-
Determine the IC50 values of this compound and the combination drug individually in your cell line of interest.
-
Design a combination experiment where cells are treated with a range of concentrations of both drugs, both alone and in combination at a constant ratio.
-
Perform a cell viability assay (e.g., MTT) after the treatment period.
-
Use software like CompuSyn to analyze the data. The software will calculate a Combination Index (CI) for each combination.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Visualizations
Caption: ULK1 signaling pathway in autophagy initiation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Logic diagram for troubleshooting resistance to this compound.
References
- 1. mskcc.org [mskcc.org]
- 2. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitors for resistant cancers | Cancer Biology [blogs.shu.edu]
- 4. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
Best practices for storing and handling MRT-10
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling MRT-10, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
General Information
Q: What is this compound? A: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It binds to the Smo receptor and inhibits its activity, making it a valuable tool for research in areas such as cancer, where the Hh pathway is often dysregulated.[1] this compound has the CAS Number 330829-30-6.[2]
Storage and Stability
Q: How should I store this compound powder? A: this compound powder should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2]
Q: How should I store this compound stock solutions? A: The stability of this compound in solution depends on the storage temperature. For maximum stability, stock solutions should be aliquoted and stored at -80°C.[1] Following recommended storage conditions is critical to prevent degradation and ensure experimental reproducibility.[3]
Q: What are the signs of this compound degradation? A: While specific degradation indicators for this compound are not documented, general signs of chemical breakdown can include changes in color, texture, or smell of the solid compound.[3] For solutions, precipitation upon thawing or a decrease in biological activity in control experiments can indicate degradation.
Data Summary Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide | [2] |
| CAS Number | 330829-30-6 | [2] |
| Molecular Formula | C₂₄H₂₃N₃O₅S | [2] |
| Molecular Weight | 465.5 g/mol | [2] |
| Purity | >98% | [1][4] |
| Solubility | DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.3 mg/ml | [2] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | ≥ 4 years | [2] |
| Stock Solution | -20°C | 1 month | [1] |
| Stock Solution | -80°C | 6 months | [1] |
Table 3: In Vitro Efficacy of this compound in Various Assays
| Assay Description | Cell Line | IC₅₀ Value | Source |
| Inhibition of ShhN signaling | Shh-light2 cells | 0.64 µM | [1] |
| Block of Bodipy-cyclopamine binding | HEK293 (expressing mouse Smo) | 0.5 µM | [1][2] |
| Inhibition of SAG-induced alkaline phosphatase (AP) activity | C3H10T1/2 cells | 0.90 µM | [1] |
| Inhibition of Smo-induced IP accumulation | HEK293 cells | 2.5 µM | [1] |
Experimental Protocols and Workflows
General Protocol: Preparation of this compound Stock Solution
This protocol describes a standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 465.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 214.8 µL of DMSO to make a 10 mM solution. Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use (up to 6 months).[1]
Caption: Experimental workflow for preparing this compound stock solutions.
Troubleshooting Guide
Q: My experimental results are inconsistent or show no compound activity. What should I do? A: Inconsistent results can stem from several factors related to compound handling, storage, or the experimental setup itself. Follow this troubleshooting guide to identify the potential cause.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Q: I am having trouble dissolving this compound in an aqueous buffer for my cell-based assay. What can I do? A: this compound has very low solubility in aqueous solutions (0.3 mg/ml in a 1:1 DMSO:PBS mixture).[2] Direct dissolution in aqueous media is not recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final assay medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to your cells. Mix vigorously upon final dilution.
Signaling Pathway and Safety
Mechanism of Action: Hedgehog Pathway Inhibition
This compound functions by antagonizing the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the Patched (PTCH1) receptor normally inhibits Smo. When a Hedgehog ligand (e.g., Shh) binds to PTCH1, this inhibition is relieved, allowing Smo to activate downstream transcription factors of the GLI family, leading to target gene expression. This compound directly inhibits Smo, preventing this downstream signaling cascade even in the presence of Hedgehog ligands.
Caption: this compound inhibits the Hedgehog pathway by antagonizing Smoothened (SMO).
Safety and Handling
Q: What are the primary safety precautions for handling this compound? A: For research use only. This compound is not for human or veterinary use.[2] As with any chemical compound, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[5][6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5] Do not eat, drink, or smoke in the handling area.[5]
-
Disposal: Dispose of waste and unused material in accordance with local, state, and federal regulations.[5]
References
Technical Support Center: Interpreting Unexpected Results with MRT-10
Fictional Compound Disclaimer: MRT-10 is a fictional compound created for illustrative purposes within this technical support guide. The signaling pathways, experimental data, and protocols described are based on established scientific principles but are not derived from studies of a real-world molecule.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-Y, a key downstream effector in the "ABC signaling pathway." This pathway is crucial for regulating cellular proliferation and survival. By inhibiting Kinase-Y, this compound is expected to induce cell cycle arrest and/or apoptosis in cell lines where the ABC pathway is constitutively active.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. The final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced toxicity.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is most effective in cell lines with a known dependency on the ABC signaling pathway. This is often associated with specific genetic mutations that lead to the pathway's constitutive activation. We recommend performing a baseline screen of your cell lines of interest to determine their sensitivity to this compound.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Proliferation
Q: I am not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors, ranging from experimental setup to the specific biology of your cell model.
Potential Causes and Troubleshooting Steps:
-
Compound Inactivity:
-
Troubleshooting: Confirm the integrity of your this compound stock solution. Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.[1] Ensure proper storage conditions have been maintained.
-
-
Cell Line Resistance:
-
Troubleshooting: The cell line you are using may not be dependent on the ABC signaling pathway for survival.[1]
-
Action: Perform a Western blot to confirm the expression of Kinase-Y in your cell line.
-
Action: Assess the basal phosphorylation status of downstream targets of Kinase-Y to confirm pathway activity.
-
-
-
Suboptimal Assay Conditions:
-
Troubleshooting: The incubation time or concentration range of this compound may not be optimal for your specific cell line.
-
Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Action: Expand the concentration range of this compound in your dose-response experiment.
-
-
Data Presentation: Example of Inconsistent Cell Viability Data
| Cell Line | Expected IC50 | Observed IC50 (Experiment 1) | Observed IC50 (Experiment 2) |
| Cell Line A | ~1 µM | > 50 µM | > 50 µM |
| Cell Line B | ~5 µM | 4.8 µM | 5.2 µM |
In this example, Cell Line A is showing resistance to this compound, while Cell Line B is responding as expected.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) group.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
Visualization: Troubleshooting Flowchart for Lack of Efficacy
References
Technical Support Center: Minimizing MRT-10 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of MRT-10 in animal studies. As this compound is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, this guide focuses on the common on-target toxicities associated with this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: Based on preclinical studies with inhibitors of the PI3K/AKT/mTOR pathway, the most frequently observed toxicities with this compound are expected to be:
-
Hyperglycemia: This is a common on-target effect due to the role of the PI3K/AKT pathway in glucose metabolism.[1][2][3][4] Inhibition of this pathway can lead to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.
-
Cutaneous Adverse Events: Skin-related toxicities, such as rash, dermatitis, and pruritus, are frequently reported with PI3K inhibitors.[5][6]
-
Gastrointestinal Toxicity: Diarrhea, nausea, and weight loss are common gastrointestinal side effects.
-
Hepatotoxicity: Elevation of liver enzymes is a potential concern.
-
Nephrotoxicity: While less common, effects on kidney function have been observed with some mTOR inhibitors.[7]
Q2: How can I proactively monitor for these toxicities in my animal studies?
A2: A robust monitoring plan is crucial for early detection and management of this compound-related toxicities. This should include:
-
Daily Clinical Observations: Carefully observe animals for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and signs of pain or distress.
-
Body Weight Monitoring: Record body weights at least twice weekly to detect trends in weight loss, which can be an early indicator of toxicity.
-
Blood Glucose Monitoring: Regularly measure blood glucose levels, especially during the initial phase of treatment.
-
Skin Evaluation: Visually inspect the skin for any signs of rash, redness, or hair loss.
-
Fecal Consistency Monitoring: Observe and score fecal consistency to detect the onset of diarrhea.
-
Serum Biomarker Analysis: At scheduled time points, collect blood samples to analyze serum biomarkers for liver and kidney function.
Troubleshooting Guides
Issue 1: Hyperglycemia Management
Question: My mice treated with this compound are exhibiting persistent hyperglycemia. How can I manage this without compromising the efficacy of the study?
Answer: Hyperglycemia is an expected on-target effect of this compound.[1][2][3][4] The following step-by-step guide can help manage this side effect.
Experimental Protocol: Blood Glucose Monitoring in Mice
-
Animal Fasting: Fast the mice for 4-6 hours before blood collection. Ensure free access to water.[8]
-
Blood Collection: Collect a small drop of blood (approximately 5 µL) from the tail vein.
-
Glucose Measurement: Use a calibrated glucometer to measure the blood glucose level.[8]
-
Frequency: Monitor fasting blood glucose twice weekly for the first two weeks of the study, and weekly thereafter.
Troubleshooting Workflow for Hyperglycemia
Data Presentation: Hyperglycemia Management Strategies
| Management Strategy | Dosing and Administration | Expected Outcome | Reference |
| Low-Carbohydrate Diet | Provide a diet with reduced simple carbohydrate content. | May help stabilize blood glucose levels. | [1] |
| Metformin | 50-250 mg/kg, administered daily via oral gavage. | Can lower blood glucose without reactivating the PI3K pathway. | [1] |
| SGLT2 Inhibitors | e.g., Canagliflozin at 10 mg/kg, oral gavage. | Reduces blood glucose by increasing urinary glucose excretion. | [1] |
| Dose Reduction | Reduce the daily dose of this compound by 25-50%. | Can alleviate hyperglycemia while potentially maintaining therapeutic effect. | [4] |
| Temporary Cessation | Stop this compound administration for 2-3 days. | Allows for blood glucose levels to normalize before re-challenging at a lower dose. | [4] |
Issue 2: Cutaneous Adverse Events
Question: I am observing a skin rash and significant scratching in mice receiving this compound. How should I assess and manage this?
Answer: Cutaneous toxicities are a known side effect of PI3K inhibitors.[5][6] A systematic approach to assessment and management is necessary.
Experimental Protocol: Assessment of Cutaneous Toxicity
-
Visual Scoring: On a daily basis, visually inspect the skin of each animal. Use a scoring system to grade the severity of the rash (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe erythema with ulceration).
-
Behavioral Observation: Monitor for signs of pruritus (itching), such as excessive scratching or grooming.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe skin toxicity, collect skin samples from affected and unaffected areas for histopathological analysis. This can reveal the nature and extent of the inflammatory infiltrate.
Troubleshooting Workflow for Cutaneous Toxicity
Data Presentation: Management of Cutaneous Adverse Events
| Management Strategy | Dosing and Administration | Expected Outcome |
| Topical Corticosteroids | Apply a thin layer of 1% hydrocortisone cream to the affected area once or twice daily. | Reduces local inflammation and pruritus. |
| Systemic Antihistamines | Administer diphenhydramine at a dose of 5 mg/kg via intraperitoneal injection or in drinking water. | Alleviates itching and reduces scratching behavior. |
| Dose Reduction | Decrease the daily dose of this compound by 25-50%. | May reduce the severity of the skin reaction. |
| Topical JAK inhibitors | Application of a JAK inhibitor ointment may ameliorate the rash.[9][10] | Can suppress the inflammatory response in the skin.[9][10] |
Issue 3: Gastrointestinal Toxicity
Question: Several mice in my this compound treatment group are experiencing weight loss and diarrhea. What steps should I take?
Answer: Gastrointestinal toxicity is a common adverse effect of orally administered kinase inhibitors. Careful monitoring and supportive care are essential.
Experimental Protocol: Assessment of Gastrointestinal Toxicity
-
Body Weight: Weigh animals daily to closely monitor the extent and rate of weight loss.
-
Fecal Scoring: Visually assess fecal consistency daily using a scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, poorly formed pellets; 2 = watery diarrhea).
-
Hydration Status: Check for signs of dehydration, such as skin tenting and sunken eyes.
-
Supportive Care: Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is observed. Ensure easy access to food and water.
Troubleshooting Workflow for Gastrointestinal Toxicity
Data Presentation: Serum Biomarkers for Organ Toxicity
| Biomarker | Organ | Indication of Toxicity | Expected Change with Toxicity |
| Alanine Aminotransferase (ALT) | Liver | Hepatocellular damage | Increase |
| Aspartate Aminotransferase (AST) | Liver | Hepatocellular damage | Increase |
| Alkaline Phosphatase (ALP) | Liver | Cholestasis | Increase |
| Total Bilirubin | Liver | Impaired liver function | Increase |
| Blood Urea Nitrogen (BUN) | Kidney | Impaired kidney function | Increase |
| Creatinine | Kidney | Impaired kidney function | Increase |
Experimental Protocol: Serum Biomarker Analysis
-
Blood Collection: Collect whole blood via cardiac puncture at the time of euthanasia.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Use a clinical chemistry analyzer to measure the levels of the biomarkers listed in the table above.
By implementing these troubleshooting guides and experimental protocols, researchers can better anticipate, monitor, and manage the toxicities associated with this compound, thereby improving the quality and reliability of their preclinical animal studies.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cutaneous Toxicities of PI3K Inhibitors: A Series of Two Cases and Review of the Literature | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. Renal toxicity with mammalian target of rapamycin inhibitors: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucdavis.edu [research.ucdavis.edu]
- 9. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MRT-10 and Other Smoothened Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of MRT-10 with other notable Smoothened (Smo) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of the performance of these compounds, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving the Hedgehog (Hh) signaling pathway.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The G protein-coupled receptor (GPCR) Smoothened (Smo) is a key component of this pathway. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo. Upon Hedgehog binding to PTCH, this inhibition is relieved, leading to the activation of Smo and downstream signaling, which culminates in the activation of GLI transcription factors and target gene expression. Consequently, Smo has emerged as a critical therapeutic target for cancers driven by aberrant Hh pathway activation. This compound is an antagonist of the seven-transmembrane receptor Smoothened.[1]
Comparative Efficacy of Smoothened Inhibitors
The inhibitory activity of this compound and other Smoothened inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular and biochemical assays. This section presents a comparative summary of the IC50 values for this compound and other well-characterized Smo inhibitors, including Vismodegib, Sonidegib, and Cyclopamine.
| Inhibitor | Shh-light2 Reporter Assay (IC50) | BODIPY-Cyclopamine Binding Assay (IC50) | Other Assays (IC50) |
| This compound | 0.64 µM[1][2] | 0.5 µM[1] | 0.90 µM (SAG-induced AP activity)[1]; 2.5 µM (Smo-induced IP accumulation)[1] |
| Vismodegib | ~3 nM | ~7.62 nM | 3 nM (Cell-free Hedgehog pathway assay) |
| Sonidegib | 1.3 nM (mouse), 2.5 nM (human) | Not readily available | Not readily available |
| Cyclopamine | 300 nM[1] | 150 nM[1] | 46 nM (in TM3Hh12 cells) |
Signaling Pathway and Experimental Workflow
To provide a clearer biological context and experimental framework, the following diagrams illustrate the Hedgehog signaling pathway and a typical workflow for comparing Smoothened inhibitors.
Caption: The Hedgehog Signaling Pathway.
Caption: Experimental workflow for comparing Smoothened inhibitors.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Shh-light2 Gli-Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the Hedgehog pathway. Shh-light2 cells are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
Materials:
-
Shh-light2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom plates
-
Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)
-
Smoothened inhibitors (this compound, Vismodegib, etc.)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-light2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., 0.5% FBS in DMEM) and incubate for 2-4 hours.
-
Inhibitor Treatment: Add serial dilutions of the Smoothened inhibitors to the designated wells. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: After a short pre-incubation with the inhibitors (e.g., 30 minutes), add the Hedgehog pathway agonist to all wells except for the negative control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BODIPY-Cyclopamine Competitive Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor.
Materials:
-
HEK293 cells transiently or stably overexpressing Smoothened
-
Cell culture medium and supplements
-
BODIPY-cyclopamine
-
Unlabeled Smoothened inhibitors
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture Smoothened-expressing HEK293 cells to the desired confluency.
-
Inhibitor Incubation: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cells and incubate them with various concentrations of the unlabeled Smoothened inhibitors. Include a no-inhibitor control.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all samples and incubate to allow binding to reach equilibrium. This step should be performed in the dark to prevent photobleaching.
-
Washing: Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.
-
Data Acquisition: Analyze the fluorescence intensity of the cell-associated BODIPY-cyclopamine using a flow cytometer or quantify the fluorescence from images captured with a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the unlabeled inhibitor concentration. Fit the data to a competitive binding equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound BODIPY-cyclopamine.
Conclusion
This compound demonstrates potent inhibition of the Hedgehog signaling pathway, with IC50 values in the sub-micromolar to low micromolar range across various assays.[1] Its efficacy is comparable to that of other established Smoothened inhibitors. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare this compound with other Smo antagonists in their specific research contexts. The provided diagrams and experimental workflows offer a foundational framework for designing and executing studies targeting the Smoothened receptor.
References
A Preclinical Showdown: MRT-10 vs. Vismodegib in Targeting the Hedgehog Pathway
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key signaling pathways in oncology is a continuous endeavor. The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target due to its aberrant activation in various cancers. This guide provides an objective comparison of two Smoothened (SMO) antagonists, MRT-10 and the FDA-approved Vismodegib, based on available preclinical data.
This comparison summarizes their mechanisms of action, presents available quantitative data from in vitro and in vivo models, and details the experimental protocols used in these studies. The aim is to offer a clear, data-driven overview to inform further research and drug development efforts in targeting the Hh pathway.
Mechanism of Action: Targeting the SMO Receptor
Both this compound and Vismodegib are small molecule inhibitors that target the Smoothened (SMO) receptor, a key transducer of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) relieves the inhibition of SMO. This allows SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[2] By binding to and inhibiting SMO, both this compound and Vismodegib effectively block this signaling cascade.[1][3]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the points of intervention for this compound and Vismodegib.
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and Vismodegib. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of in vivo data for this compound and the fact that the compounds have not been tested in the same comprehensive set of preclinical models in publicly available studies.
Table 1: In Vitro Activity of this compound and Vismodegib
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| This compound | Shh-light2 Luciferase Reporter Assay | Shh-light2 cells | IC50 | 0.64 μM | [4] |
| SAG-induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 cells | IC50 | 0.90 μM | [4] | |
| Bodipy-cyclopamine Binding Assay | Cells expressing mouse Smo | IC50 | 0.5 μM | [4] | |
| Vismodegib | GLI-responsive Luciferase Reporter Assay | HEPM cells | EC50 | 2.8 nM | [3] |
| Gli1 mRNA Inhibition | Medulloblastoma allograft model | IC50 | 0.165 μM (in plasma) | [2] | |
| Gli1 mRNA Inhibition | D5123 CRC xenograft model | IC50 | 0.267 μM (in plasma) | [2] |
Table 2: In Vivo Efficacy of Vismodegib
| Tumor Model | Dosing | Endpoint | Result | Reference |
| Ptch+/- Medulloblastoma Allograft | ≥25 mg/kg, oral, once daily | Tumor Regression | Significant tumor regression observed | [2] |
| Patient-derived Colorectal Cancer (CRC) Xenograft (D5123) | Up to 92 mg/kg, oral, twice daily | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition | [2] |
| Patient-derived Colorectal Cancer (CRC) Xenograft (1040830) | Up to 92 mg/kg, oral, twice daily | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition | [2] |
No publicly available in vivo efficacy data for this compound was identified.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate Hedgehog pathway inhibitors.
In Vitro Assays
1. Shh-light II Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway. Shh-light II cells are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Culture: Shh-light II cells are cultured in appropriate media.
-
Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium) in the presence or absence of the test inhibitor (this compound or Vismodegib) at various concentrations.
-
Luciferase Measurement: After a defined incubation period (e.g., 48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. The activity of a co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the agonist-induced luciferase activity, is calculated.
2. C3H10T1/2 Cell Differentiation Assay
This assay assesses the ability of an inhibitor to block Hedgehog-induced differentiation of mesenchymal stem cells into osteoblasts.
-
Cell Culture: C3H10T1/2 cells are plated and grown to confluence.
-
Treatment: The cells are treated with a Hedgehog pathway agonist (e.g., SAG) to induce differentiation, along with varying concentrations of the inhibitor.
-
Alkaline Phosphatase (AP) Staining/Activity: After several days of treatment (e.g., 6 days), the cells are fixed and stained for alkaline phosphatase, an early marker of osteoblast differentiation. Alternatively, AP activity can be quantified using a colorimetric or fluorometric substrate.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the SAG-induced AP activity by 50%.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to the wells. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is calculated.
In Vivo Assays
1. Xenograft and Allograft Tumor Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Models: Immunocompromised mice (for human cell line xenografts) or immunocompetent mice (for murine allografts) are used.
-
Tumor Implantation: Cancer cells or tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a certain size, the mice are treated with the inhibitor (e.g., Vismodegib) or a vehicle control, typically via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition or regression is calculated.
-
Pharmacodynamic Analysis: Tumors can be harvested to measure the expression of downstream Hedgehog pathway targets, such as Gli1, to confirm target engagement.
Discussion and Future Directions
Based on the available preclinical data, Vismodegib has been extensively characterized both in vitro and in vivo, demonstrating potent inhibition of the Hedgehog pathway and significant anti-tumor activity in various cancer models. This robust preclinical package supported its successful clinical development and FDA approval.
This compound has shown promise as a Smoothened antagonist in initial in vitro studies, with IC50 values in the sub-micromolar to low micromolar range. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for this compound makes a direct comparison of its therapeutic potential with Vismodegib challenging.
For a comprehensive evaluation of this compound's potential, further preclinical studies are warranted. Key future experiments should include:
-
In vivo efficacy studies in relevant cancer models (e.g., medulloblastoma, basal cell carcinoma xenografts) to determine its anti-tumor activity and establish a dose-response relationship.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement (i.e., Gli1 inhibition) in vivo.
-
Head-to-head comparison studies with Vismodegib in the same preclinical models to directly assess their relative potency and efficacy.
-
Toxicity studies to evaluate the safety profile of this compound.
References
Unveiling MRT-10: A Comparative Analysis of its Potency as a Hedgehog Pathway Inhibitor
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the Hedgehog (Hh) pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation, however, is a known driver of various cancers. This has spurred the development of targeted inhibitors, with MRT-10 emerging as a significant antagonist of Smoothened (SMO), a key transmembrane protein in the Hh cascade. This guide provides a comprehensive comparison of this compound's inhibitory efficacy against other notable SMO antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation.[1] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO).[2] Binding of the ligand to PTCH alleviates this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors that regulate the expression of target genes responsible for cell proliferation and survival.[1][2] Dysregulation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2][3]
This compound is a small molecule antagonist that directly targets SMO, thereby inhibiting the Hh pathway. Its efficacy has been demonstrated in multiple in vitro assays, positioning it as a valuable tool for cancer research.
Comparative Inhibitory Activity of this compound
The inhibitory potential of this compound has been quantified using various cell-based and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-established SMO inhibitors such as Vismodegib, Sonidegib, and the natural product Cyclopamine.
| Inhibitor | Shh-light II Cell Reporter Assay (IC50) | BODIPY-cyclopamine Binding Assay (IC50) | SAG-induced Alkaline Phosphatase Activity Assay (IC50) | Smo-induced IP Accumulation Assay (IC50) |
| This compound | 0.64 μM[4] | 0.5 μM | 0.90 μM | 2.5 μM |
| Vismodegib (GDC-0449) | 3 nM[4] | - | - | - |
| Sonidegib (LDE-225) | 1.3 nM (mouse), 2.5 nM (human)[4] | - | - | - |
| Cyclopamine | 46 nM[4] | - | - | - |
| SANT-1 | 20 nM[4] | - | - | - |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Shh-light II Cell Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Culture: Culture NIH-3T3 Shh-Light II cells, which stably express a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.[5]
-
Plating: Seed the cells in a 96-well plate and allow them to reach confluence.[5]
-
Treatment: Replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) containing the desired concentrations of the test inhibitor (e.g., this compound) and a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium.[5]
-
Incubation: Incubate the cells for 30-48 hours to allow for reporter gene expression.[5][6]
-
Lysis: Lyse the cells using a passive lysis buffer.[5]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[5]
BODIPY-cyclopamine Binding Assay
This competitive binding assay assesses the ability of a test compound to displace a fluorescently labeled cyclopamine analog (BODIPY-cyclopamine) from the Smoothened receptor.
Protocol:
-
Cell Culture: Use HEK293 cells transiently or stably overexpressing the Smoothened receptor.
-
Incubation: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (e.g., this compound) for a specified time.[7]
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader.[7] A decrease in fluorescence intensity indicates displacement of BODIPY-cyclopamine by the test compound.
SAG-induced Alkaline Phosphatase Activity Assay in C3H10T1/2 Cells
This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation, by quantifying the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.
Protocol:
-
Cell Culture: Culture C3H10T1/2 cells in DMEM with 10% fetal bovine serum.[8]
-
Plating and Confluency: Seed the cells in a 96-well plate and allow them to become confluent.[8]
-
Differentiation Induction: Switch to a low-serum medium containing the Smoothened agonist SAG (Smoothened Agonist) and different concentrations of the test inhibitor (e.g., this compound).[8]
-
Incubation: Incubate the cells for 36-48 hours to induce differentiation.[8]
-
Cell Lysis: Lyse the cells to release intracellular ALP.[8]
-
ALP Activity Measurement: Add a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce a colored product.[9] Measure the absorbance at 405 nm using a spectrophotometer. The enzyme activity is proportional to the rate of color development.[9]
Visualizing the Mechanisms
To further elucidate the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway and the workflow of the validation experiments.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Workflow for key in vitro assays to validate Hh pathway inhibition.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of the Hedgehog signaling pathway, acting through the direct antagonism of the Smoothened receptor. While clinically approved drugs like Vismodegib and Sonidegib exhibit significantly lower IC50 values, indicating higher potency, this compound remains a valuable research tool for investigating the intricacies of the Hh pathway and its role in disease. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel Hedgehog pathway inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Cross-Reactivity Profile of MRT-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Smoothened (Smo) antagonist, MRT-10. While comprehensive cross-reactivity data for this compound against a broad panel of receptors is not publicly available, this document outlines its known on-target activity and furnishes a detailed, representative protocol for assessing receptor selectivity. This guide is intended to serve as a framework for understanding the potential selectivity of this compound and for designing experiments to characterize its off-target binding profile.
On-Target Activity of this compound
This compound is a known antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Its inhibitory activity has been quantified in several assays, demonstrating its potency against its primary target.
| Assay Type | Cell Line/System | IC50 |
| Hedgehog (Hh) Pathway Assays | Various | 0.65 µM |
| ShhN Signaling Inhibition | Shh-light2 cells | 0.64 µM |
| Bodipy-cyclopamine Binding | HEK293 cells expressing mouse Smo | 0.5 µM |
| Smo-induced IP Accumulation | HEK293 cells | 2.5 µM |
| SAG-induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 cells | 0.90 µM |
Cross-Reactivity with Other Receptors
A thorough evaluation of a compound's selectivity is critical for predicting its potential for off-target effects and ensuring its safety and efficacy. This is typically achieved by screening the compound against a large panel of receptors, ion channels, and enzymes.
Publicly Available Data:
As of the latest literature review, a comprehensive cross-reactivity profile of this compound against a broad panel of receptors has not been made publicly available. Therefore, a direct comparison of this compound's binding affinity to off-target receptors cannot be provided at this time.
Hypothetical Cross-Reactivity Data Presentation:
To illustrate how such data would be presented, the following table provides a hypothetical selectivity profile for a Smoothened antagonist. The data is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against various receptors. A higher Ki or IC50 value indicates weaker binding and lower potential for off-target effects.
| Receptor | Ligand/Substrate | Ki (nM) or IC50 (nM) | Fold Selectivity vs. Smo |
| Smoothened (Primary Target) | BODIPY-cyclopamine | 500 | - |
| Adrenergic α1A | [3H]-Prazosin | >10,000 | >20x |
| Adrenergic β2 | [3H]-CGP-12177 | >10,000 | >20x |
| Dopamine D2 | [3H]-Spiperone | >10,000 | >20x |
| Histamine H1 | [3H]-Pyrilamine | >10,000 | >20x |
| Muscarinic M1 | [3H]-Pirenzepine | >10,000 | >20x |
| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 | >20x |
| hERG Channel | Dofetilide | >10,000 | >20x |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols
To determine the cross-reactivity profile of a compound like this compound, a radioligand binding assay is a standard and robust method.
Protocol: Radioligand Binding Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of off-target receptors by measuring its ability to displace a specific radioligand.
2. Materials:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Receptor Source: Cell membranes or recombinant cells expressing the target receptors.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Assay Buffer: Buffer optimized for the specific receptor binding assay.
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters to separate bound from free radioligand.
-
Filtration Manifold: To facilitate washing.
-
Scintillation Counter: To measure radioactivity.
3. Methods:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membranes expressing the target receptor, and the serially diluted this compound.
-
Add a fixed concentration of the specific radioligand to all wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationships
Caption: Hypothesized binding affinity of this compound.
References
Unveiling the Molecular Grip: A Comparative Guide to the Binding Site of MRT-10 on Smoothened
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Smoothened (Smo) antagonist MRT-10 with other key inhibitors. We delve into the experimental data that confirms its binding site and offer detailed methodologies for the crucial experiments in this field.
The Smoothened (Smo) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway, is a well-established therapeutic target in oncology. This compound, an acylthiourea-based small molecule, has emerged as a potent antagonist of Smo. Understanding its precise binding interaction is critical for optimizing its therapeutic potential and for the rational design of next-generation inhibitors. Experimental evidence strongly indicates that this compound binds within the seven-transmembrane (7TM) domain of the Smoothened receptor, a site also recognized by the fluorescent probe BODIPY-cyclopamine.
Comparative Analysis of Smoothened Antagonists
This compound's inhibitory activity has been quantified in various cellular assays. To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other well-characterized Smo antagonists. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Shh-light II Luciferase Reporter | Shh-light2 (NIH/3T3) | 0.64 µM | [1] |
| Vismodegib (GDC-0449) | Gli-luciferase Reporter | Shh-LIGHT2 | ~1.5 nM | [2] |
| Sonidegib (LDE-225) | Gli-luciferase Reporter | Shh-LIGHT2 | ~2.5 nM | [3] |
| SANT-1 | BODIPY-cyclopamine Competition | Smo-expressing Cos-1 cells | Potent Inhibition | [4] |
| LY2940680 (Taladegib) | [³H]-cyclopamine Competition | U2OS-Smo | Potent Inhibition | [2] |
| Cyclopamine | Gli-luciferase Reporter | Shh-LIGHT2 | ~484 nM | [2] |
The Binding Pocket: Insights from a Close Relative
While direct mutagenesis data for this compound is not extensively published, compelling evidence for its binding site comes from studies of its close structural analog, MRT-92. MRT-92, an acylguanidine derivative, has been shown to occupy a long, narrow cavity within the 7TM bundle of Smoothened. This binding pocket is comprised of two sub-sites:
-
Site 1: Located in the upper, extracellular portion of the 7TM domain and involving residues from the extracellular loops.
-
Site 2: A deeper pocket within the transmembrane helices.
MRT-92's ability to simultaneously engage both sites provides a strong model for the binding mode of this compound, suggesting it also anchors within this critical regulatory region of the Smo receptor.[5][6]
Experimental Confirmation: Methodologies in Focus
The determination of a ligand's binding site and its inhibitory potential relies on a suite of robust experimental techniques. Below are detailed protocols for the key assays used in the characterization of this compound and other Smoothened antagonists.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor (e.g., HEK293 or U2OS cells).
-
Assay Buffer: A suitable buffer, such as Hanks' Balanced Salt Solution (HBSS), is used.
-
Incubation: A fixed concentration of a radiolabeled Smo antagonist (e.g., [³H]-cyclopamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
BODIPY-Cyclopamine Competition Assay
This fluorescence-based assay offers a non-radioactive alternative for assessing competitive binding to Smoothened.
Protocol:
-
Cell Culture: Cells expressing the Smoothened receptor (e.g., Cos-1 or NIH-3T3 cells) are cultured in appropriate multi-well plates.
-
Incubation: The cells are incubated with a fixed concentration of BODIPY-cyclopamine, a fluorescent derivative of cyclopamine, in the presence of increasing concentrations of the test compound.
-
Washing: The cells are washed to remove unbound fluorescent ligand.
-
Detection: The fluorescence intensity of the cells is measured using a fluorescence microscope, plate reader, or flow cytometer.[4][7]
-
Data Analysis: The reduction in fluorescence signal in the presence of the competitor is used to determine its IC50 value.
Shh-light II Luciferase Reporter Assay
This cell-based functional assay measures the downstream consequences of Smoothened inhibition on the Hedgehog signaling pathway.
Protocol:
-
Cell Line: Shh-light II cells, a mouse fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are used.[4]
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Treatment: The cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned media or the small molecule agonist SAG) to activate the pathway, along with varying concentrations of the test antagonist (e.g., this compound).
-
Incubation: The cells are incubated for a period sufficient to allow for luciferase expression (typically 24-48 hours).
-
Lysis and Detection: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency. The IC50 value is determined from the dose-response curve of the antagonist.
Visualizing the Molecular Interactions
To better understand the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflow for confirming the binding of Smoothened antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? [mdpi.com]
- 4. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MRT-10 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for MRT-10, a Smoothened (Smo) antagonist, with alternative Hedgehog (Hh) pathway inhibitors. Due to a lack of publicly available independent validation of the initial this compound data, this guide presents the originally published findings and compares them with data on its more potent derivatives and other well-characterized Smo antagonists.
Overview of this compound
This compound is an acylthiourea-based small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive target for anti-cancer therapies.[1][2] The initial discovery and characterization of this compound were reported in a 2010 publication in Molecular Pharmacology by Manetti et al., followed by further studies on related compounds.[1][2]
Quantitative Data Comparison
The following tables summarize the reported in vitro potency of this compound and its derivatives, alongside other notable Smoothened inhibitors. It is important to note that direct, head-to-head comparative studies involving this compound and all listed alternatives under identical experimental conditions are limited. The data presented is compiled from various publications and should be interpreted with this in mind.
Table 1: In Vitro Potency of this compound and Related Acylthiourea/Acylguanidine Analogs
| Compound | Target | Assay | Reported IC50 | Source |
| This compound | Smoothened (Smo) | Shh-light2 Luciferase Reporter Assay | 0.64 µM | Manetti F, et al. (2010)[1] |
| This compound | Smoothened (Smo) | BODIPY-cyclopamine Binding Assay | 0.5 µM | Manetti F, et al. (2010)[1] |
| MRT-83 | Smoothened (Smo) | Shh-light2 Luciferase Reporter Assay | 41 nM | Solinas A, et al. (2012)[2] |
| MRT-92 | Smoothened (Smo) | SAG-induced Alkaline Phosphatase Activity | 5.6 nM | Hoch L, et al. (2015) |
Table 2: In Vitro Potency of Clinically Relevant Smoothened Inhibitors
| Compound | Target | Assay | Reported IC50 | Source |
| Vismodegib (GDC-0449) | Smoothened (Smo) | BODIPY-cyclopamine Binding Assay | 3 nM | Robarge KD, et al. (2009) |
| Sonidegib (LDE225) | Smoothened (Smo) | BODIPY-cyclopamine Binding Assay | 11 nM | Pan S, et al. (2010) |
| Saridegib (IPI-926) | Smoothened (Smo) | BODIPY-cyclopamine Binding Assay | 5 nM | Munchhof MJ, et al. (2012) |
| Cyclopamine | Smoothened (Smo) | Shh-light2 Luciferase Reporter Assay | ~600 nM | Manetti F, et al. (2010)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent assessment and potential replication.
Shh-light2 Luciferase Reporter Assay
This assay is commonly used to quantify the activity of the Hedgehog signaling pathway.
-
Cell Line: Shh-light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the medium is replaced with a low-serum medium.
-
Cells are then treated with a Smoothened agonist (e.g., SAG or a conditioned medium containing Sonic Hedgehog) and varying concentrations of the test compound (e.g., this compound).
-
Following an incubation period of approximately 48 hours, the cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.
-
IC50 values are calculated from the dose-response curves.
-
BODIPY-cyclopamine Binding Assay
This competitive binding assay measures the ability of a compound to displace a fluorescently labeled cyclopamine analog from the Smoothened receptor.
-
Cell Line: HEK293 cells transiently or stably overexpressing the Smoothened receptor.
-
Assay Procedure:
-
Cell membranes expressing the Smoothened receptor are prepared.
-
The membranes are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound.
-
The binding reaction is allowed to reach equilibrium.
-
The amount of bound BODIPY-cyclopamine is measured using a fluorescence plate reader.
-
The IC50 value, representing the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine, is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened inhibitors.
Caption: The Hedgehog signaling pathway and the point of intervention for this compound and other Smoothened antagonists.
Caption: A generalized experimental workflow for the evaluation of Smoothened inhibitors like this compound.
References
Comparative Analysis of Hedgehog Pathway Inhibitors: MRT-10 and Cyclopamine
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers when aberrantly activated.[1][2] This has led to the development of inhibitors targeting this pathway, with Smoothened (SMO), a key transmembrane protein in the cascade, being a primary target.[2][3] This guide provides a comparative analysis of two such inhibitors: MRT-10, a synthetic compound, and cyclopamine, a naturally occurring steroidal alkaloid.[4][5]
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and cyclopamine exert their inhibitory effects on the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor.[4][6] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH.[7] This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes responsible for cell proliferation and survival.[3][7]
This compound and cyclopamine function as SMO antagonists.[4][8] Cyclopamine has been shown to bind directly to the heptahelical bundle of SMO.[6][9] this compound also binds to the SMO receptor, specifically at the BODIPY-cyclopamine binding site, indicating they share a similar binding region.[4] By binding to SMO, these inhibitors prevent the downstream activation of GLI transcription factors, thereby blocking the entire signaling cascade.[1]
Quantitative Data Comparison
The potency of this compound and cyclopamine has been evaluated in various cell-based assays, with their half-maximal inhibitory concentrations (IC50) serving as a key metric for comparison.
| Compound | Assay/Cell Line | IC50 Value | Reference |
| This compound | Shh-light2 cells (ShhN signaling) | 0.64 μM | [4][10] |
| C3H10T1/2 cells (SAG-induced AP activity) | 0.90 μM | [4] | |
| C3H10T1/2 cells (SAG-induced differentiation) | 0.868 μM | [4] | |
| HEK293 cells (Smo-induced IP accumulation) | 2.5 μM | [4] | |
| Mouse Smo (BODIPY-cyclopamine binding) | 0.5 μM | [4] | |
| Cyclopamine | TM3Hh12 cells | 46 nM | [8][11] |
| Shh-LIGHT2 cells | 150 nM (PA-cyclopamine) vs. 300 nM (cyclopamine) | [6] | |
| Thyroid cancer cell lines | 4.64 μM - 11.77 μM | [12] | |
| Human Smo receptor (BODIPY-cyclopamine displacement) | 64 nM | [13] |
Efficacy and Toxicity
Cyclopamine: As a naturally occurring teratogen, cyclopamine's toxicity is a significant consideration.[14][15] In mice, bolus administration was limited by toxicity and rapid clearance.[14] Continuous infusion was required to maintain serum concentrations sufficient for observing its teratogenic effects, such as cleft lip and palate.[14] Despite its toxicity, cyclopamine has shown anti-tumor activity in preclinical models. For instance, it can induce tumor remission in a mouse model of medulloblastoma and block tumor formation of human pancreatic adenocarcinoma cells in nude mice.[5] It has also been shown to enhance the apoptotic effects of paclitaxel in breast cancer cells both in vitro and in vivo.[16]
This compound: Specific in vivo efficacy and toxicity data for this compound is less readily available in the public domain compared to the extensively studied cyclopamine. However, its potent inhibition of the Hedgehog pathway in cellular assays suggests its potential as an anti-cancer agent. Further preclinical studies are necessary to fully characterize its in vivo efficacy, pharmacokinetic profile, and toxicity.
Experimental Protocols
A common method to assess the activity of Hedgehog pathway inhibitors is the GLI-luciferase reporter assay. This cell-based assay quantifies the transcriptional activity of the GLI proteins.
Protocol: GLI-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Shh-light2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound or cyclopamine) in the appropriate cell culture medium.
-
Add the diluted compounds to the cells. Include a positive control (e.g., Sonic Hedgehog N-terminal signaling domain, ShhN, to activate the pathway) and a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the compounds for a specified period, typically 40-48 hours, to allow for pathway activation and reporter gene expression.[4]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[17][18]
-
Comparative Summary
The following diagram provides a logical comparison of the key attributes of this compound and cyclopamine.
Conclusion
Both this compound and cyclopamine are valuable research tools for investigating the role of the Hedgehog signaling pathway in development and disease. Cyclopamine, as a natural product, has been extensively studied, revealing its potent inhibitory activity and its significant in vivo toxicity. This compound, a synthetic molecule, demonstrates comparable micromolar potency in cellular assays and targets the same site on the SMO receptor. While cyclopamine's clinical utility is hampered by its toxicity, it has paved the way for the development of safer and more potent derivatives. This compound represents a distinct chemical scaffold that warrants further investigation, particularly regarding its in vivo efficacy, pharmacokinetics, and safety profile, to determine its potential as a therapeutic agent.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. cyclopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. graphpad.com [graphpad.com]
Evaluating the Specificity of MRT-10 as a Smoothened Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, has provided a valuable therapeutic strategy for cancers driven by aberrant Hh activity. MRT-10 has emerged as a novel Smo antagonist. This guide provides a comparative evaluation of this compound's performance against other well-established Smo antagonists, namely vismodegib, sonidegib, and the natural product cyclopamine, with a focus on specificity and supporting experimental data.
Executive Summary
This compound is an acylthiourea-based Smoothened antagonist that inhibits Hedgehog signaling.[1] While on-target potency data is available, a comprehensive evaluation of its specificity through broad off-target screening panels is not publicly accessible. This guide compiles available data for this compound and its key alternatives to offer a comparative perspective for researchers. The clinical-stage inhibitors, vismodegib and sonidegib, have undergone more extensive characterization, with sonidegib noted for its high selectivity across a wide range of molecular targets.[2][3] Cyclopamine, the first-in-class natural product inhibitor, is known to have off-target effects. A derivative of the this compound family, MRT-92, has been shown to be selective over the Wnt signaling pathway, suggesting a degree of specificity within this chemical series.[4]
Comparative Analysis of On-Target Potency
The inhibitory activity of this compound and its comparators against the Smoothened receptor has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Smoothened (Smo) | Shh-light2 Gli-luciferase reporter assay | 650 | [1] |
| Vismodegib | Smoothened (Smo) | Cell-free Hedgehog pathway assay | 3 | [5] |
| Sonidegib | Smoothened (Smo) | Cell-based reporter assay (mouse) | 1.3 | [5] |
| Cell-based reporter assay (human) | 2.5 | [5] | ||
| Cyclopamine | Smoothened (Smo) | Cell-based assay | 46 | [5] |
Specificity and Off-Target Profile
A critical aspect of a drug's utility and safety is its specificity for the intended target. Off-target effects can lead to unforeseen side effects and toxicities.
This compound: Publicly available data on the broad off-target screening of this compound against a panel of other G protein-coupled receptors (GPCRs), kinases, or other enzyme families is limited. However, a study on a related, more potent acylguanidine derivative, MRT-92, demonstrated that it did not significantly affect Wnt signaling, a pathway with some crosstalk with Hedgehog signaling.[4] This suggests that the chemical scaffold may possess some degree of selectivity. Further comprehensive screening is necessary to fully assess the specificity of this compound. One study investigated the activity of a novel Smo antagonist against Frizzled receptors, which are structurally related to Smoothened, to rule out off-target activity.[6][7] A similar approach would be beneficial for characterizing this compound.
Vismodegib: Vismodegib is described as a potent and selective inhibitor of the Hedgehog pathway.[8] While it is highly effective against its target, clinical use has been associated with a range of adverse effects, some of which may be related to on-target inhibition of Smo in tissues where the Hedgehog pathway plays a physiological role.[9]
Sonidegib: Sonidegib has been shown to be a highly selective Smo antagonist.[10] It was screened against a large panel of receptors, ion channels, transporters, kinases, and proteases, with no significant off-target activities identified at concentrations up to 10 µM.[2] This suggests a low potential for off-target effects.[2]
Cyclopamine: Cyclopamine, a naturally occurring steroidal alkaloid, is known to have off-target effects, which has limited its clinical development.[3] Studies have shown that at higher concentrations, cyclopamine can inhibit cell growth through Smo-independent mechanisms.[11] It has also been shown to modulate the MAPK/ERK signaling pathway and downregulate estrogen receptor-α production in breast cancer cells.[12]
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Hedgehog signaling pathway and the inhibitory action of Smo antagonists.
Caption: Workflow for the preclinical evaluation of Smoothened antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Smo antagonists.
Smoothened Binding Assay (Competitive Displacement)
This assay determines the ability of a test compound to compete with a fluorescently labeled ligand for binding to the Smoothened receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells overexpressing Smoothened are cultured and harvested. The cell membranes are isolated through homogenization and differential centrifugation.
-
Assay Procedure: A constant concentration of a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Data Acquisition: After incubation, the amount of bound fluorescent ligand is measured using a suitable detection method, such as fluorescence polarization or fluorescence intensity.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.
Gli-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.
-
Cell Line: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are commonly used.[13]
-
Assay Procedure: Cells are plated and treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG) in the presence of varying concentrations of the Smo antagonist being tested.
-
Data Acquisition: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Data Analysis: The normalized luciferase activity is plotted against the log concentration of the antagonist to calculate the IC50 value for pathway inhibition.
Alkaline Phosphatase (AP) Differentiation Assay
This assay assesses the ability of Smo antagonists to inhibit Hedgehog-induced differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh signaling.
-
Cell Line: C3H10T1/2, a mouse mesenchymal stem cell line, is used.
-
Assay Procedure: Cells are cultured to near confluence and then treated with a Hedgehog pathway agonist (e.g., SAG) to induce osteoblast differentiation, in the presence of varying concentrations of the Smo antagonist. The differentiation is allowed to proceed for several days.
-
Data Acquisition: After the treatment period, the cells are lysed, and the alkaline phosphatase activity, an early marker of osteoblast differentiation, is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The AP activity is plotted against the log concentration of the antagonist to determine the IC50 for the inhibition of Hh-mediated differentiation.
Conclusion
This compound is a Smoothened antagonist with inhibitory activity in the sub-micromolar range. While it represents a novel chemical scaffold for targeting the Hedgehog pathway, a comprehensive public dataset on its specificity is currently lacking. In comparison, sonidegib has demonstrated a high degree of selectivity in broad panel screening, suggesting a lower potential for off-target effects. Vismodegib is also a selective inhibitor, though its clinical use is associated with on-target adverse events. The natural product cyclopamine has known off-target activities. The limited data on a related compound, MRT-92, suggests that the acyl-guanidine/thiourea scaffold may have a favorable selectivity profile, but further experimental validation for this compound is necessary to definitively establish its specificity relative to other Smo antagonists. Researchers and drug developers should consider the available on-target potency and the known or unknown off-target profiles when selecting a Smo antagonist for their studies.
References
- 1. Virtual screening-based discovery and mechanistic characterization of the acylthiourea this compound family as smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Smoothened Ligands Using Structure-Based Docking | PLOS One [journals.plos.org]
- 8. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of MRT-10
The following guidelines provide a comprehensive framework for the safe and compliant disposal of the research chemical MRT-10. These procedures are grounded in established laboratory safety protocols for handling and disposing of hazardous chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) with quantitative disposal parameters for this compound was publicly available, the following table serves as a template for researchers to populate with data from their institution-specific waste management protocols or a supplier-provided SDS.
| Parameter | Value | Units | Source |
| Recommended Storage Temperature | -20 | °C | [1][2] |
| Stability at -20°C | ≥ 4 | years | [2] |
| pH (if in solution) | TBD | ||
| Recommended Quenching Agent | TBD | ||
| Incompatible Substances | TBD |
TBD: To be determined by consulting the specific Safety Data Sheet (SDS) or institutional EHS guidelines.
Detailed Disposal Protocol
The proper disposal of this compound, a Smoothened (Smo) receptor antagonist used in research, is critical to ensure laboratory safety and environmental protection.[1][2] The following step-by-step protocol outlines the general procedures for managing this compound waste.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination : Assume this compound is a hazardous waste until a formal hazard assessment by a qualified professional or as stated in the SDS indicates otherwise.[3][4]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5][6] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[5]
Step 2: Waste Collection and Container Management
-
Container Selection : Use a chemically compatible, leak-proof container for collecting this compound waste.[5][6][7] The container must be in good condition with a secure lid.[7]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4][7] Do not use abbreviations.[7]
-
Container Management : Keep the waste container closed except when adding waste.[4][5][7] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Dispose of gloves, weigh boats, and other contaminated disposable labware in the designated this compound solid waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated liquid waste container. The first rinse of any container that held this compound must be collected as hazardous waste.[5][6]
-
Empty Containers : To dispose of an "empty" this compound container, it must be triple-rinsed with a suitable solvent.[7] The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on the toxicity of the chemical and local regulations.[5][7]
Step 4: Arranging for Waste Pickup
-
Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to schedule a waste pickup.[5][9]
-
Documentation : Complete any required waste manifest forms provided by your EHS department.[4] This ensures proper tracking of the hazardous waste from the laboratory to the final disposal facility.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. mineralstech.com [mineralstech.com]
- 9. mtu.edu [mtu.edu]
Essential Safety and Handling Guide for Potent Kinase Inhibitors
Disclaimer: "MRT-10" is not recognized as a standard chemical or biological substance. The following safety and logistical information is based on the handling of potent kinase inhibitors, a class of compounds frequently used in research and drug development that require stringent safety protocols due to their potential cytotoxicity, mutagenicity, and teratogenicity.[1][2][3][4] Researchers must always consult the specific Safety Data Sheet (SDS) for any compound and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling.[5]
This guide provides essential procedural information for the safe handling and disposal of potent kinase inhibitors to minimize exposure risk and ensure a safe laboratory environment.
Quantitative Safety Data Summary
The following table summarizes crucial quantitative data for a representative potent kinase inhibitor, which is essential for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value/Specification | Notes |
| Occupational Exposure Limit (OEL) | 1-10 µg/m³ (8-hour TWA) | OELs are compound-specific. This range is typical for potent compounds and requires stringent containment.[6][7] |
| Primary Engineering Control | Certified Chemical Fume Hood | Required for all manipulations of powdered or volatile compounds.[1] |
| Gloves | Double-gloving required | Inner and outer gloves should be nitrile or neoprene.[8] |
| ASTM D6978-05 compliant | Standard for chemotherapy gloves, ensuring resistance to permeation.[8] | |
| Gown/Lab Coat | Disposable, fluid-resistant gown | Must have long sleeves and tight-fitting cuffs.[1] |
| Waste Segregation | Color-coded containers | Use designated containers for trace, bulk, and sharps waste.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical line of defense against exposure to potent compounds. The following PPE is mandatory when handling potent kinase inhibitors:
-
Eye and Face Protection:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: Must be worn in conjunction with goggles when handling larger volumes or during procedures with a high risk of splashing.[1]
-
-
Hand Protection:
-
Body Protection:
-
Dedicated Lab Coat: A lab coat dedicated to potent compound work should be used. It should not be worn outside the designated work area.
-
Disposable Gown: A disposable, moisture-resistant gown with long sleeves and tight-fitting cuffs should be worn over the lab coat.[1]
-
-
Respiratory Protection:
-
All procedures involving powders or volatile solutions of potent kinase inhibitors must be performed within a certified chemical fume hood or other appropriate engineering control.[1]
-
For spill cleanup or when engineering controls are not feasible, an approved, fit-tested respirator may be required. Consult your institution's EHS for specific guidance.
-
Experimental Protocols: Handling and Disposal
Adherence to strict protocols is essential to prevent contamination and exposure.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the potent compound.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary materials (vials, spatulas, solvents, waste containers) before retrieving the compound.
-
-
Weighing the Compound:
-
Weigh the powdered compound within the chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
Handle the container with care to avoid generating airborne particles.
-
-
Reconstitution (Dissolving):
-
Add solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Cap the vial securely and mix using a vortex or by gentle inversion.
-
Visually inspect to ensure the compound is fully dissolved before removing it from the fume hood.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood with an appropriate deactivating solution or cleaning agent.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Remove outer gloves before exiting the fume hood, followed by the inner gloves.
-
Wash hands thoroughly with soap and water immediately after handling.[8]
-
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Trace Chemotherapy Waste (Yellow Containers): For items with minimal contamination, such as used PPE (gloves, gowns), empty vials, and bench liners.[5]
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, including unused stock solutions and heavily contaminated items.[5]
-
Sharps Waste (Red Containers): For needles and syringes that are completely empty. Syringes containing any residual drug must be disposed of as hazardous chemical waste.[5]
-
-
Container Management:
-
Final Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of a potent kinase inhibitor from receipt to disposal.
Caption: Workflow for handling potent kinase inhibitors.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. aenova-group.com [aenova-group.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
